7-Neohesperidosides
Description
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Properties
IUPAC Name |
(2R,3R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23-,24+,25+,26+,27-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOPLXKZQIHNFD-KURXTFFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)O[C@@H]([C@H](C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 7-Neohesperidosides
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the natural origins of 7-neohesperidosides (B3028712), a significant class of flavanone (B1672756) glycosides. It details their primary sources, quantitative distribution, biosynthetic pathways, and the methodologies employed for their extraction and analysis, serving as a critical resource for research and development.
Introduction to this compound
Flavanone-7-O-neohesperidosides are a class of flavonoids characterized by a flavanone aglycone linked to the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) at the 7-hydroxyl position. Prominent members of this group include naringin (B1676962) and neohesperidin (B1678168), which are responsible for the characteristic bitter taste of certain citrus fruits[1]. These compounds are of significant interest to the pharmaceutical and food industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, as well as their use as precursors for high-intensity sweeteners[2][3].
Primary Natural Sources
The most abundant natural sources of this compound are plants of the Citrus genus. The concentration and specific type of neohesperidoside can vary significantly depending on the species, cultivar, fruit maturity, and tissue part.
-
Bitter Orange (Citrus aurantium) : This species is a primary commercial source for the extraction of neohesperidin[4]. The peels, in particular, are rich in these compounds[5][6]. It is also a source of other flavonoids like naringin[2].
-
Grapefruit (Citrus paradisi) : Grapefruit is exceptionally rich in the flavanone-7-O-neohesperidoside naringin, which is the principal compound responsible for its bitter taste[1]. Flavanones constitute approximately 98% of the total flavonoids in grapefruit[7][8]. The highest concentrations are typically found in immature fruits[7]. Other neohesperidosides like neohesperidin are also present, though in lower concentrations[7][9].
-
Other Citrus Species : While bitter orange and grapefruit are the most prominent sources, other citrus fruits like lemons and limes also contain this compound, such as neoeriocitrin (B1678166) and poncirin, although their profiles are often dominated by other flavonoid types[9].
Beyond the Citrus genus, certain this compound have been identified in other plants, such as apigenin (B1666066) 7-O-neohesperidoside in the leaves of Sweet Osmanthus (Osmanthus fragrans)[10] and acacetin-7-O-neohesperidoside in Garden cress (Lepidium sativum) seeds[11].
Quantitative Data of this compound in Natural Sources
The following tables summarize the concentrations of major this compound found in various citrus sources. These values are compiled from multiple studies and can vary based on the specific cultivar, extraction method, and analytical technique used.
Table 1: Concentration of Naringin in Grapefruit (Citrus paradisi)
| Plant Part/Product | Concentration Range | Notes |
| Commercial Grapefruit Juice | 14.56 - 63.8 mg/100 mL | Naringin is the major flavonoid present[12]. |
| Whole Immature Fruit | ~37.8 g/100 g (dry tissue) | Concentration is significantly higher than in mature fruit[7]. |
| Whole Mature Fruit | ~7.2 g/100 g (dry tissue) | |
| Edible Fruit/Juice (Average) | 17 mg/100 g (as aglycone) | Represents the dominant flavanone in grapefruit[9]. |
Table 2: Concentration of Other this compound in Citrus Species
| Compound | Source | Plant Part/Product | Concentration Range |
| Neohesperidin | Grapefruit (C. paradisi) | Commercial Juice | Lower than naringin and narirutin[7][12]. |
| Neohesperidin | Bitter Orange (C. aurantium) | Fruit | A primary commercial source for extraction[4]. |
| Hesperidin | Grapefruit (C. paradisi) | Commercial Juice | 0.24 - 3.12 mg/100 mL[12]. |
| Poncirin | Grapefruit (C. paradisi) | Fruit/Juice | Present in lower concentrations[7][9]. |
| Neoeriocitrin | Lemons (C. limon) | Fruit/Juice | A characteristic flavanone of lemons[9]. |
Biosynthesis of Flavanone-7-O-Neohesperidosides
The biosynthesis of this compound is a branch of the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through several enzymatic steps to form a flavanone aglycone, which is then sequentially glycosylated.
The production of the central precursor, naringenin (B18129), involves several key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-coumarate: CoA ligase (4CL)
-
Chalcone synthase (CHS)
-
Chalcone isomerase (CHI)
Following the formation of the naringenin aglycone, glycosylation occurs. In citrus, 7-O-glucosylation is the critical initial step for the synthesis of flavanone disaccharides[13]. This is followed by the addition of a rhamnose sugar to form the final neohesperidoside.
Caption: General biosynthetic pathway of Naringin from Phenylalanine.
Experimental Protocols: Extraction and Analysis
The extraction and quantification of this compound from plant matrices are crucial for research and commercial purposes. Methodologies typically involve solvent extraction followed by chromatographic analysis.
A generalized workflow for the extraction and purification of this compound from citrus peels is outlined below. This process can be adapted based on the specific plant material and target compound.
Caption: Workflow for 7-neohesperidoside extraction and analysis.
A. Sample Preparation:
-
Fresh plant material (e.g., citrus peels) is washed and either used directly or dried (e.g., lyophilized or oven-dried at 40-60°C) to a constant weight.
-
The dried material is ground into a fine powder to increase the surface area for extraction.
B. Solvent Extraction:
-
Solvents : A variety of polar organic solvents are effective. Methanol is frequently used for analytical purposes[14]. Ethanol, often as an aqueous solution (e.g., 70% v/v), is common for food-grade extractions[15][16]. Mixtures including Dimethyl sulfoxide (B87167) (DMSO) can also be employed for enhanced solubility[14].
-
Procedure : The powdered plant material is macerated or refluxed with the chosen solvent.
-
Assisted Extraction : To improve efficiency, techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can be applied. These methods can reduce extraction time and solvent consumption[16][17]. For example, an MAE procedure might involve heating with 70% aqueous ethanol to 140°C for 7 minutes[16].
C. Purification:
-
The resulting mixture is filtered or centrifuged to separate the solid residue from the liquid extract.
-
The solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
For higher purity, the crude extract can be subjected to further purification steps, such as column chromatography or repeated crystallizations[18].
High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for the separation and quantification of flavonoids[12].
-
System : A typical setup includes a reversed-phase C18 column.
-
Mobile Phase : A gradient elution is commonly used, often consisting of two solvents: (A) water with a small amount of acid (e.g., 0.5% phosphoric acid or 0.1% formic acid) and (B) an organic solvent like methanol or acetonitrile[19][20].
-
Detection : A Diode-Array Detector (DAD) or UV-Vis detector is used for quantification, with monitoring typically set around 285 nm for flavanones[20].
-
Identification : Peaks are identified by comparing their retention times and UV spectra with those of authentic reference standards.
-
Mass Spectrometry (MS) Coupling : For unambiguous identification, especially in complex matrices, HPLC coupled with Mass Spectrometry (HPLC-MS or HPLC-ESI-MS) is employed to obtain molecular weight and fragmentation data[10].
This technical guide consolidates current knowledge on the natural sources and analysis of this compound, providing a foundational resource for professionals in the field. The prevalence of these compounds in citrus byproducts, combined with their valuable biological activities, underscores their potential for further research and commercial application.
References
- 1. Naringin - Wikipedia [en.wikipedia.org]
- 2. An Overview on Citrus aurantium L.: Its Functions as Food Ingredient and Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrus Aurantium (bitter orange) Extract Citrus Bioflavonoids Synephrine Neohesperidin 95% - Neohesperidin and Citrus Aurantium [sunfull.en.made-in-china.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrative Metabolomic, Network Pharmacology, and Experimental Evidence for Lepidium sativum Seed Extract as a Natural Modulator of Pulmonary Fibrosis via the ncNRFR/Let-7d Regulatory Pathway | MDPI [mdpi.com]
- 12. Variance of common flavonoids by brand of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 15. qascf.com [qascf.com]
- 16. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of 7-Neohesperidosides in Citrus Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of 7-neohesperidosides (B3028712), a class of flavanone (B1672756) glycosides prevalent in Citrus species and of significant interest due to their sensory properties and potential health benefits. This document details the key enzymatic steps, the genetic basis of the pathway, quantitative data on metabolite accumulation and gene expression, and the regulatory mechanisms that govern the synthesis of these compounds. Detailed experimental protocols for key analyses are also provided to facilitate further research in this area.
Introduction to this compound in Citrus
Flavonoids are a diverse group of secondary metabolites in plants with a wide range of biological functions. In Citrus, flavanone glycosides are particularly abundant and contribute significantly to the fruit's flavor profile. Among these, the this compound, such as naringin (B1676962) and neohesperidin (B1678168), are responsible for the characteristic bitter taste of some citrus varieties like grapefruit and pummelo.[1][2] The biosynthesis of these compounds is a multi-step process involving a series of enzymatic reactions, the final steps of which determine the specific glycosylation pattern and thus the taste of the resulting flavanone. Understanding this pathway is crucial for the development of citrus varieties with desired flavor characteristics and for the potential biotechnological production of these bioactive compounds.
The Core Biosynthesis Pathway
The biosynthesis of this compound branches off from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA.[3] The core pathway can be divided into two main stages: the formation of the flavanone aglycone and its subsequent glycosylation.
Formation of the Flavanone Aglycone (Naringenin)
The initial steps leading to the formation of the central flavanone intermediate, naringenin (B18129), are common to the biosynthesis of most flavonoids.[3]
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[3]
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid.[3]
-
Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to yield p-coumaroyl-CoA.[3]
-
Chalcone (B49325) Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]
-
Isomerization to Naringenin: Finally, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin.[4] Naringenin serves as the primary substrate for the subsequent glycosylation steps that lead to the formation of this compound.
Glycosylation of the Flavanone Aglycone
The taste-determining steps in the biosynthesis of flavanone glycosides in Citrus are the sequential additions of sugar moieties to the naringenin aglycone. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).
-
Glucosylation of Naringenin: The first glycosylation step involves the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of naringenin. This reaction is catalyzed by a flavonoid 7-O-glucosyltransferase (7GlcT) to produce naringenin-7-O-glucoside (also known as prunin).[5][6]
-
Rhamnosylation to form Neohesperidosides: The final and critical step is the addition of a rhamnose molecule to the 2"-hydroxyl group of the glucose moiety of naringenin-7-O-glucoside. This reaction is catalyzed by a specific 1,2-rhamnosyltransferase (1,2RhaT) , utilizing UDP-rhamnose as the sugar donor.[1][2] This results in the formation of the bitter-tasting 7-O-neohesperidoside, naringin. The gene encoding this key enzyme has been identified as Cm1,2RhaT in pummelo.[2]
In contrast, non-bitter citrus varieties like oranges and mandarins possess a different enzyme, a 1,6-rhamnosyltransferase (1,6RhaT) , which adds the rhamnose to the 6"-hydroxyl group of the glucose, forming the tasteless flavanone-7-O-rutinosides.[7] The presence and activity of 1,2RhaT is therefore the key determinant for the accumulation of bitter this compound in citrus fruits.[1][2]
// Nodes Phenylalanine [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_acid [label="Cinnamic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_acid [label="p-Coumaric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_chalcone [label="Naringenin chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin", fillcolor="#FBBC05", fontcolor="#202124"]; Naringenin_7_O_glucoside [label="Naringenin-7-O-glucoside\n(Prunin)", fillcolor="#FBBC05", fontcolor="#202124"]; Naringin [label="Naringin\n(7-Neohesperidoside)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4CL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHS [label="CHS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; _7GlcT [label="7GlcT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; _1_2RhaT [label="1,2RhaT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phenylalanine -> Cinnamic_acid [label="PAL"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL"]; {p_Coumaroyl_CoA, Malonyl_CoA} -> Naringenin_chalcone [label="CHS"]; Naringenin_chalcone -> Naringenin [label="CHI"]; Naringenin -> Naringenin_7_O_glucoside [label="7GlcT"]; Naringenin_7_O_glucoside -> Naringin [label="1,2RhaT"]; }
Caption: Transcriptional regulation of 7-neohesperidoside biosynthesis.
Environmental and Hormonal Regulation
Light is a major environmental factor that influences flavonoid biosynthesis. [4]Light signals are perceived by photoreceptors, which in turn can modulate the activity of the MBW complex, leading to changes in the expression of flavonoid biosynthetic genes. [4]Plant hormones also play a role in regulating flavonoid accumulation, often in response to developmental or stress signals. For example, abscisic acid (ABA) and gibberellins (B7789140) have been implicated in the regulation of fruit development and, consequently, the accumulation of secondary metabolites like this compound. [8]
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol describes a general method for the extraction and quantification of naringin and neohesperidin from citrus fruit tissue.
Materials:
-
Citrus fruit tissue (e.g., flavedo, albedo, juice vesicles)
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Naringin and neohesperidin standards
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Freeze a known weight of fresh citrus tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add a defined volume of methanol to the powdered tissue (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid). A typical gradient might be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using known concentrations of naringin and neohesperidin standards. Quantify the compounds in the samples by comparing their peak areas to the standard curve.
dot
Caption: Workflow for HPLC analysis of this compound.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes.
Materials:
-
Citrus tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (see Table 3)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from frozen, ground citrus tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction as follows (for a 20 µL reaction):
-
10 µL 2x qPCR master mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
qPCR Program:
-
Initial denaturation: 95°C for 5 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., Actin or GAPDH).
Table 3: Example Primer Sequences for qPCR Analysis in Citrus
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PAL | GCTTCGAGTTCGAGGAGATTG | TGAAGCACAGGTTGATGATGC |
| CHS | TCGTGGCTCTCTTCCTCTACC | GTTGTAGCCGGTGAGGTTGTC |
| CHI | GCTGCTCTTTGCCGATTACTC | CCATACCCGTCACCATCTCTC |
| 1,2RhaT | AGCTTGCTGAAGAGCTTGAGG | TCCATCTGCACCTCCTTCTTC |
| Actin | GCTGGATTTGCTGGTGATGAT | GCTCGTAACTCTTCTCCAGGG |
| Note: Primer sequences should be validated for the specific Citrus species and variety being studied. |
Conclusion
The biosynthesis of this compound in Citrus plants is a well-defined pathway, with the final glycosylation steps catalyzed by specific UDP-glycosyltransferases being the key determinants of the final product and its associated taste. The accumulation of these bitter compounds is tightly regulated at the transcriptional level by a complex interplay of transcription factors, developmental cues, and environmental signals. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this important metabolic pathway, with the aim of improving citrus fruit quality and exploring the biotechnological potential of these bioactive flavonoids. Further research into the intricate signaling cascades that modulate the activity of the regulatory transcription factors will provide a more complete understanding of how citrus plants control the production of these important secondary metabolites.
References
- 1. scispace.com [scispace.com]
- 2. Current procedures for extraction and purification of citrus flavonoides [scielo.org.co]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Light-controlled flavonoid biosynthesis in fruits [frontiersin.org]
- 5. Cit1,2RhaT and two novel CitdGlcTs participate in flavor-related flavonoid metabolism during citrus fruit development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Light-controlled flavonoid biosynthesis in fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormonal regulation of fruitlet abscission induced by carbohydrate shortage in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Specific 7-Neohesperidosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of several specific 7-neohesperidosides. The information is intended to support research, drug discovery, and development activities by providing key data on solubility, stability, and other essential characteristics.
Introduction to this compound
This compound are a class of flavonoid glycosides characterized by the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) attached to an aglycone backbone, typically at the 7-position. These compounds are widely distributed in citrus fruits and other plants and are known for a variety of biological activities, including antioxidant, anti-inflammatory, and sweetening properties. Understanding their physicochemical properties is crucial for their application in the pharmaceutical and food industries, as these characteristics directly influence their bioavailability, formulation, and efficacy.
Physicochemical Data of Specific this compound
The following sections summarize the key physicochemical properties of selected this compound. The data has been compiled from various scientific sources and is presented for easy comparison.
Naringin Dihydrochalcone (B1670589)
Naringin dihydrochalcone is an artificial sweetener derived from naringin, a bitter compound found in citrus. It is known for its intense sweetness and antioxidant properties.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C27H34O14 | [1][2] |
| Molecular Weight | 582.55 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 131-132°C | [1] |
| Boiling Point | 916.8°C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO and ethanol (B145695). Poor solubility in water at room temperature, which increases with temperature. | [1][2][3] |
| pKa (Predicted) | 6.85 ± 0.40 | [1] |
| LogP (Computed) | -0.3 | [2] |
| Density | 1.63 g/cm³ | [1] |
Neohesperidin (B1678168) Dihydrochalcone (NHDC)
Neohesperidin dihydrochalcone is another artificial sweetener derived from citrus. It is approximately 1500-1800 times sweeter than sugar at threshold concentrations and is effective at masking bitter tastes.[4][5]
| Property | Value | Reference(s) |
| Molecular Formula | C28H36O15 | [6][7] |
| Molecular Weight | 612.58 g/mol | [7] |
| Appearance | Off-white crystals or powder | [6] |
| Melting Point | 156-158°C (approximately 313°F) | [6] |
| Solubility | Insoluble in water (<1 mg/mL at room temperature). Solubility in water is 0.4 g/L and in ethanol is 12 g/L at 20°C. | [6][8] |
| Stability | Stable to elevated temperatures and acidic or basic conditions. | [4] |
Rhoifolin (Apigenin 7-O-neohesperidoside)
Rhoifolin is a flavone (B191248) glycoside found in various plants, particularly in the Citrus genus. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[9][10]
| Property | Value | Reference(s) |
| Molecular Formula | C27H30O14 | [9] |
| Molecular Weight | 578.53 g/mol | [9] |
| Appearance | Yellow amorphous powder or yellow needles | [9] |
| Melting Point | 245-253°C | [9][11] |
| Solubility | Soluble in hot ethanol, methanol, and water; sparingly soluble in cold ethanol and ethyl acetate; insoluble in chloroform (B151607) and n-hexane. | [9][10][12] |
| LogP (Computed) | -0.2 |
Poncirin (Isosakuranetin-7-O-neohesperidoside)
Poncirin is a flavanone (B1672756) glycoside present in many citrus fruits. It is known for its anti-inflammatory and potential anticancer activities.[13][14]
| Property | Value | Reference(s) |
| Molecular Formula | C28H34O14 | [13][15] |
| Molecular Weight | 594.57 g/mol | [13][15] |
| Appearance | Yellow solid | [13] |
| Melting Point | 210°C | [13] |
| Boiling Point (Predicted) | 900.1 ± 65.0°C | [13] |
| Solubility | Soluble in methanol. Water solubility is >10 mg/mL. | [13][14] |
| pKa (Predicted) | 7.15 ± 0.40 | [13] |
| LogP (Computed) | -0.2 | [15] |
| Density | 1.59 g/cm³ | [13] |
Experimental Protocols
The determination of physicochemical properties is fundamental to the characterization of any compound. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.
-
Replicates: The measurement is typically repeated at least three times, and the average value is reported.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Isothermal Shake-Flask Method [16]
-
Equilibrium System: An excess amount of the 7-neohesperidoside is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. If necessary, centrifugation or filtration (using a filter that does not adsorb the solute) is used to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved 7-neohesperidoside in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (Kow or P) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium.
Methodology: Shake-Flask Method (OECD Guideline 107) [11]
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
-
Test Solution Preparation: A stock solution of the 7-neohesperidoside is prepared in either water or n-octanol.
-
Partitioning: A known volume of the stock solution and the other phase (water or n-octanol) are combined in a flask. The flask is shaken vigorously for a set period to allow for partitioning between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water phases.
-
Concentration Analysis: The concentration of the 7-neohesperidoside in each phase is determined using an appropriate analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP). For ionizable compounds, this is performed in a buffered aqueous solution to determine the distribution coefficient (LogD) at a specific pH.
Visualizations: Signaling Pathways and Experimental Workflows
Rhoifolin's Anti-Cancer Signaling Pathway
Rhoifolin has been shown to exert anti-cancer effects in pancreatic cancer by modulating the AKT/JNK signaling pathways.[1][6]
Caption: Rhoifolin's modulation of AKT and JNK pathways in cancer cells.
Poncirin's Anti-Inflammatory Signaling Pathway
Poncirin has demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[3][8]
Caption: Poncirin's inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for LogP Determination
The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of Poncirus trifoliata fruit through inhibition of NF-kappaB activation in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Poncirin attenuates CCL4-induced liver injury through inhibition of oxidative stress and inflammatory cytokines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential | Semantic Scholar [semanticscholar.org]
- 11. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 12. researchgate.net [researchgate.net]
- 13. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Analysis of Novel 7-Neohesperidoside Compounds
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth overview of the methodologies and recent findings in the discovery and isolation of novel 7-neohesperidoside compounds. These flavonoid glycosides are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] This guide details the experimental protocols, data analysis, and the biological pathways associated with these promising natural products.
Discovery and Characterization of Novel 7-Neohesperidosides (B3028712)
The discovery of novel 7-neohesperidoside compounds often involves extensive screening of plant extracts. Recent studies have successfully identified new and known this compound from various plant species. For example, an analysis of different cultivars of Sweet Osmanthus (Osmanthus fragrans) leaves led to the identification of several flavonoid glycosides, including luteolin (B72000) 7-O-neohesperidoside and apigenin (B1666066) 7-O-neohesperidoside.[2] Similarly, a new acylated flavonoid glycoside was isolated from the seeds of Carrichtera annua.[1]
Structural elucidation of these novel compounds is accomplished using a combination of spectroscopic techniques, including UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1][3]
Table 1: Quantitative Data on Recently Isolated 7-Neohesperidoside and Related Flavonoid Glycosides
| Compound Name | Plant Source | Yield | Analytical Method(s) | Reference |
| Quercetin 3-O-[(6-sinapoyl-β-glucopyranosyl)-(1→2)-β-arabinopyranosyl]-7-O-β-glucopyranoside | Carrichtera annua seeds | 22 mg | Column Chromatography, Sephadex LH-20, PPC | [1] |
| Apigenin 7-O-neohesperidoside | Osmanthus fragrans leaves | Content in C21 was 1.95x higher than in C10 | HPLC-DAD-ESI-MS | [2] |
| Luteolin 7-O-neohesperidoside | Osmanthus fragrans leaves | Qualitative Identification | HPLC-DAD-ESI-MS | [2] |
| Acacetin-7-O-neohesperidoside | Lepidium sativum seeds | 0.97% of Total Peak Area | Metabolomic Analysis | [4] |
| Five Flavonoid Glycosides | Psidium guajava leaves | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | [5] |
Experimental Protocols: From Plant Material to Pure Compound
The isolation and purification of 7-neohesperidoside compounds is a multi-step process that requires careful optimization of extraction and chromatographic techniques.[6][7]
The overall process begins with the preparation of plant material, followed by extraction, partitioning, and a series of chromatographic separations to isolate the compounds of interest.
References
- 1. Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of 7-Neohesperidosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antioxidant potential of 7-neohesperidosides (B3028712), a class of flavonoid glycosides. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound, including rhoifolin (B190594), naringin (B1676962), and neohesperidin (B1678168), has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration of the compound required to inhibit 50% of the radical activity), to facilitate a comparative assessment of their potency. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Compound | DPPH Scavenging Assay (IC50) | Reference |
| Rhoifolin | 27.45 µM | [1] |
| Naringin | 264.44 µM | [2] |
| Compound | ABTS Radical Scavenging Assay (IC50) | Reference |
| Naringin | 282 µg/mL | [3] |
| Compound | Other Radical Scavenging Assays (IC50) | Assay | Reference |
| Naringin | 251.1 µM | Hydroxyl Radical Scavenging | [2] |
| Naringin | 358.5 µM | Hydrogen Peroxide Scavenging | [2] |
| Naringin | 360.03 µM | Superoxide Radical Scavenging | [2] |
| Neohesperidin Dihydrochalcone | 205.1 µM | Hydrogen Peroxide Scavenging | [4] |
| Neohesperidin Dihydrochalcone | 25.5 µM | Hypochlorous Acid Scavenging | [4] |
Note on Isonaringin (B3026744): Currently, there is a lack of specific quantitative data on the in vitro antioxidant activity of isonaringin from the reviewed literature.
Experimental Protocols for Antioxidant Assays
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections provide comprehensive protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in absorbance at approximately 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm[5]. Store the solution in the dark.
-
Sample Preparation: Dissolve the 7-neohesperidoside samples and a positive control (e.g., ascorbic acid, quercetin (B1663063), or Trolox) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to a fixed volume of the DPPH working solution (e.g., 100 µL of sample and 100 µL of DPPH solution)[6].
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes[5].
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer[4][5].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Principle: The decolorization of the ABTS•+ solution, measured as a decrease in absorbance, is proportional to the antioxidant concentration.
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[7].
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer solution (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm[8].
-
Sample Preparation: Prepare serial dilutions of the 7-neohesperidoside samples and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample and 190 µL of ABTS•+ solution)[9].
-
Incubation: Incubate the mixture at room temperature for a specific time, typically 6 minutes[7].
-
Absorbance Measurement: Measure the absorbance at 734 nm[8][9].
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Principle: The change in absorbance at 593 nm is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio[10][11]. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the 7-neohesperidoside samples and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent (e.g., 100 µL of sample and 3.4 mL of FRAP reagent)[11].
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 30 minutes[11].
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm[10][11].
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Principle: The ability of a compound to inhibit the formation of DCF in cells treated with a free radical generator is a measure of its cellular antioxidant activity.
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used. Seed the cells in a 96-well microplate and allow them to reach confluence[12].
-
Cell Treatment: Wash the cells with a suitable buffer and then incubate them with the 7-neohesperidoside samples or a standard antioxidant (e.g., quercetin) at various concentrations for a specific period (e.g., 1 hour) to allow for cellular uptake[12].
-
Probe Loading: Remove the treatment medium and load the cells with DCFH-DA solution in a suitable medium[12].
-
Induction of Oxidative Stress: After an incubation period, wash the cells and add a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress[13].
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at specific excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a fluorescence microplate reader[12].
-
Calculation: The antioxidant capacity is calculated by determining the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents[13][14].
Signaling Pathways Modulated by this compound
The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes. The Keap1-Nrf2 signaling pathway is a key mechanism in this process.
The Keap1-Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of certain phytochemicals, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.
Several this compound have been shown to activate this protective pathway:
-
Naringin: Studies have demonstrated that naringin can activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes. This activation can be mediated through the phosphorylation of kinases such as ERK1/2, PKCδ, and AKT[4].
-
Neohesperidin: Neohesperidin has been found to activate the Akt/Nrf2/HO-1 pathway, enhancing the cellular antioxidant capacity[4].
-
Rhoifolin: Research suggests that rhoifolin may bind to Nrf2, which in turn can suppress the pro-inflammatory NF-κB pathway, indicating a crosstalk between antioxidant and anti-inflammatory signaling[10].
The following diagrams illustrate the general workflow of the antioxidant assays and the Keap1-Nrf2 signaling pathway.
References
- 1. Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringin modulates oxidative stress and inflammation in 3-nitropropionic acid-induced neurodegeneration through the activation of nuclear factor-erythroid 2-related factor-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neohesperidin attenuates cerebral ischemia-reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Neohesperidin Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rhoifolin ameliorates osteoarthritis via the Nrf2/NF-κB axis: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Anti-inflammatory Effects of 7-Neohesperidosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Neohesperidosides (B3028712), a class of flavonoid glycosides characterized by the disaccharide neohesperidose attached to a flavanone (B1672756) aglycone, have emerged as promising candidates in the search for novel anti-inflammatory agents. Found abundantly in citrus fruits and other plants, these compounds, including well-studied examples like Rhoifolin, Linarin (B1675465), and Poncirin (B190377), have demonstrated significant anti-inflammatory properties in a variety of preclinical models. Their mechanism of action often involves the modulation of key signaling pathways that are central to the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This technical guide provides an in-depth overview of the initial scientific investigations into the anti-inflammatory effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development in this area.
In Vitro Anti-inflammatory Activity
Initial investigations into the anti-inflammatory potential of this compound have predominantly utilized in vitro models, with lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, being a common choice. These studies have consistently shown that this compound can effectively suppress the production of key pro-inflammatory mediators.
Linarin, for instance, has been shown to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells.[1] Similarly, Poncirin has been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade, in the same cell line.[2][3] Hispidulin-7-O-neohesperidoside has also demonstrated the ability to inhibit NO production and downregulate pro-inflammatory cytokines like IL-1β and TNF-α in LPS-induced RAW 264.7 cells.
The anti-inflammatory effects of these compounds are often dose-dependent. For example, Linarin has been shown to inhibit NO production and the release of pro-inflammatory cytokines at concentrations ranging from 5 to 160 µM.[1]
Quantitative Data from In Vitro Studies
| Compound | Cell Line | Stimulus | Mediator Inhibited | Concentration/IC50 | Reference |
| Linarin | RAW 264.7 | LPS | NO, TNF-α, IL-1β, IL-6 | 40, 80, 160 µM | [1] |
| Linarin | RAW 264.7 | LPS | IL-1β, IL-6, NO | 5, 10, 20, 30 µM | [1] |
| Linarin | HUVECs | LPS | NO, TNF-α, IL-1β | 10, 100 µmol/L | [1] |
| Poncirin | RAW 264.7 | LPS | iNOS, COX-2, TNF-α, IL-6 | Concentration-dependent | [2][3] |
| Hispidulin-7-O-neohesperidoside | RAW 264.7 | LPS | NO, IL-1β, TNF-α, iNOS | Concentration-dependent | |
| Hispidulin-7-O-neohesperidoside | HT-29 | LPS | IL-8 | Concentration-dependent |
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been further substantiated in various animal models of inflammation. These studies provide crucial insights into the potential therapeutic efficacy of these compounds in a physiological context.
One of the most widely used models is the carrageenan-induced paw edema model in rodents, which is an established method for screening acute anti-inflammatory drugs. In this model, Rhoifolin, administered at doses of 2.5, 25, and 250 mg/kg, resulted in a significant inhibition of rat paw edema by 14%, 25%, and 45%, respectively, four hours after treatment.[4][5]
Another important model is the Freund's adjuvant-induced arthritis model in rats, which mimics some aspects of human rheumatoid arthritis. In this chronic inflammation model, treatment with Rhoifolin at 10 and 20 mg/kg showed a significant improvement in paw edema and weight loss.[4][5] Linarin has also been shown to reduce inflammation in vivo, decreasing xylene-induced ear edema and carrageenan-induced hind paw edema in mice at doses of 40, 80, and 120 mg/kg.[1]
Quantitative Data from In Vivo Studies
| Compound | Animal Model | Effect Measured | Doses | % Inhibition/Effect | Reference |
| Rhoifolin | Carrageenan-induced paw edema (rat) | Paw edema | 2.5, 25, 250 mg/kg | 14%, 25%, 45% inhibition | [4][5] |
| Rhoifolin | Freund's adjuvant-induced arthritis (rat) | Paw edema, weight loss | 10, 20 mg/kg | Significant improvement | [4][5][6] |
| Linarin | Xylene-induced ear edema (mouse) | Ear edema | 40, 80, 120 mg/kg | Significant reduction | [1] |
| Linarin | Carrageenan-induced hind paw edema (mouse) | Paw edema | 40, 80, 120 mg/kg | Significant reduction | [1] |
Mechanism of Action: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are the most prominently implicated in their mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Several this compound, including Linarin and Poncirin, have been shown to inhibit the activation of the NF-κB pathway.[2][3][7] They achieve this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB subunits like p50 and p65.[2][3] This inhibitory action on the NF-κB pathway is a key mechanism underlying the observed reduction in pro-inflammatory mediator production.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the regulation of various cellular processes, including the production of inflammatory cytokines. Key members of the MAPK family include p38, JNK, and ERK.
Linarin has been demonstrated to modulate the MAPK pathway by reducing the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1] By inhibiting the activation of these kinases, linarin can suppress the downstream signaling events that lead to the expression of pro-inflammatory genes.
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of approximately 1-2 x 10^5 cells/mL and allow them to adhere overnight.[8]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the 7-neohesperidoside compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays).
-
Include appropriate controls: untreated cells (negative control), cells treated with LPS alone (positive control), and cells treated with the compound alone.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant after the incubation period.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Mix an equal volume of supernatant with the Griess reagent and measure the absorbance at 540-595 nm.
-
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Quantify the levels of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
iNOS and COX-2 Expression:
-
Lyse the cells and determine the protein expression levels of iNOS and COX-2 using Western blotting with specific antibodies.
-
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This protocol describes the carrageenan-induced paw edema model, a standard method for evaluating acute anti-inflammatory activity.
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Treatment:
-
Administer the 7-neohesperidoside compound (e.g., orally or intraperitoneally) at various doses 30-60 minutes before the carrageenan injection.
-
The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[9][10]
-
The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline volume.
-
The percentage inhibition of edema is calculated by comparing the swelling in the treated groups to the control group.
-
Conclusion and Future Directions
The initial investigations into the anti-inflammatory effects of this compound have provided compelling evidence for their potential as therapeutic agents. Both in vitro and in vivo studies have consistently demonstrated their ability to suppress key inflammatory mediators and modulate the underlying signaling pathways, particularly the NF-κB and MAPK cascades. The data summarized in this guide highlight the dose-dependent efficacy of compounds like Rhoifolin, Linarin, and Poncirin in preclinical models of inflammation.
For drug development professionals, these findings warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound that are crucial for their anti-inflammatory activity, which can guide the synthesis of more potent and specific derivatives.
-
Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for their development as oral therapeutics.
-
Evaluation in Chronic Disease Models: To assess their efficacy in more complex and clinically relevant models of chronic inflammatory diseases, such as inflammatory bowel disease or neuroinflammation.
-
Target Identification and Validation: To elucidate the precise molecular targets of this compound within the inflammatory signaling pathways, which could reveal novel mechanisms of action.
References
- 1. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024-7836 [excli.de]
- 6. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Taxonomic Distribution and Therapeutic Potential of 7-Neohesperidosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoid 7-neohesperidosides (B3028712), a class of plant secondary metabolites, are gaining increasing attention in the scientific community for their diverse pharmacological activities. These compounds, characterized by a flavanone (B1672756) or flavone (B191248) aglycone linked to the disaccharide neohesperidose at the 7-position, are most famously associated with the bitter taste of certain citrus fruits. However, their distribution extends beyond the Citrus genus, and their biological effects, particularly their anti-inflammatory properties, suggest significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the taxonomic distribution of this compound, detailed experimental protocols for their study, and an exploration of the signaling pathways they modulate.
Taxonomic Distribution of this compound
While the Rutaceae family, particularly the genus Citrus, is the most well-known and abundant source of this compound, these compounds are also found in various other plant families. The distribution and concentration of specific this compound can vary significantly between species and even different parts of the same plant.
Table 1: Quantitative Distribution of Prominent this compound in Various Plant Species
| Plant Family | Species | Plant Part | 7-Neohesperidoside | Concentration | Reference |
| Rutaceae | Citrus paradisi (Grapefruit) | Peel | Naringin (B1676962) | 2300 µg/mL | [1] |
| Citrus paradisi (Grapefruit) | Juice | Naringin | 200 µg/mL | [1] | |
| Citrus aurantium (Bitter Orange) | Fruit | Neohesperidin (B1678168) | Major component | [2] | |
| Poncirus trifoliata (Trifoliate Orange) | Fruit | Poncirin | ~6% of dried extract | [3] | |
| Citrus reticulata cv. Suavissima (Ougan) | Albedo | Poncirin | 1.37 mg/g DW | [4] | |
| Fortunella polyandra | Fruit | Rhoifolin | Not specified | [5] | |
| Asteraceae | Cirsium japonicum | Aerial Part | Linarin | 0.26–1.15 mg/100 g | [6] |
| Cirsium rivulare | Leaf (methanolic extract) | Linarin | 170 mg/g | [6] | |
| Chrysanthemum indicum | Flower | Linarin | 14.23 mg/g | [7] | |
| Cirsium setidens | - | Linarin | 120.3 mg/g (in methanolic extract) | [8] | |
| Fabaceae | Uraria picta | Leaves | Rhoifolin | 0.85% | [9] |
| Uraria picta | Stem | Rhoifolin | 0.03% | [9] | |
| Lamiaceae | Mentha spp. (Mint) | - | Hesperidin (a rutinoside, often co-occurs) | - | [6] |
| Scrophulariaceae | Buddleja officinalis | Flower | Linarin | Isolated | [8] |
| Linaria vulgaris | - | Linarin | Identified | [8] | |
| Valerianaceae | Valeriana officinalis | Root | Linarin | Identified | [8] |
Experimental Protocols
The accurate study of this compound necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for their extraction, isolation, purification, and structural elucidation.
Extraction of this compound
The choice of extraction method depends on the plant matrix and the polarity of the target compounds.
a) Solid-Liquid Extraction (Maceration/Soxhlet)
This is a conventional and widely used method.
-
Protocol:
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Use polar solvents such as methanol (B129727), ethanol (B145695), or aqueous mixtures of these solvents. A common choice is 80% methanol in water.
-
Maceration: Soak the powdered plant material in the selected solvent (e.g., 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with the chosen solvent for several hours.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
b) Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes supercritical fluids, most commonly CO₂, for extraction. It is particularly useful for separating compounds from complex matrices.
-
Protocol:
-
Sample Preparation: Grind the dried plant material to a uniform particle size.
-
Apparatus: Use a laboratory-scale SFE system.
-
Parameter Optimization: The key parameters to optimize are pressure, temperature, and the use of a co-solvent. A typical starting point for flavonoid extraction is a pressure of 200-400 bar and a temperature of 40-60°C.[9]
-
Co-solvent: Due to the polarity of flavonoid glycosides, a polar co-solvent like ethanol or methanol (e.g., 10-20%) is often added to the supercritical CO₂ to enhance extraction efficiency.
-
Extraction: Load the sample into the extraction vessel. Pressurize the system with CO₂ and the co-solvent and maintain the desired temperature and pressure for a set extraction time (e.g., 1-2 hours).
-
Collection: Depressurize the fluid in a collection vessel, causing the CO₂ to vaporize and the extracted compounds to precipitate.
-
Isolation and Purification of this compound
Crude extracts are complex mixtures requiring further separation to isolate individual this compound.
a) Column Chromatography (CC)
CC is a fundamental technique for the initial fractionation of crude extracts.
-
Protocol:
-
Stationary Phase Selection: Common stationary phases for flavonoid separation include silica (B1680970) gel (for less polar flavonoids), polyamide, and Sephadex LH-20.[6]
-
Column Packing: Prepare a slurry of the stationary phase in a non-polar solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine fractions containing the same compound(s) based on their TLC profiles.
-
b) Preparative Thin Layer Chromatography (Prep TLC)
Prep TLC is suitable for the purification of small quantities of compounds.
-
Protocol:
-
Plate Preparation: Use a large glass plate coated with a thick layer of silica gel.
-
Sample Application: Dissolve the partially purified fraction in a minimal amount of a volatile solvent and apply it as a thin, uniform band near the bottom of the plate.[10]
-
Development: Place the plate in a developing chamber containing the appropriate solvent system. The ideal solvent system should provide good separation with an Rf value of around 0.2-0.4 for the target compound on an analytical TLC plate.[11]
-
Visualization: After development, visualize the separated bands under UV light.
-
Scraping and Elution: Scrape the silica gel band corresponding to the target compound from the plate. Elute the compound from the silica gel using a polar solvent (e.g., methanol or ethyl acetate).
-
Filtration and Concentration: Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified compound.
-
c) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of compounds to a high degree of purity.
-
Protocol:
-
Column Selection: A reversed-phase C18 column is commonly used for flavonoid glycoside purification.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typically employed.
-
Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the target compound.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under vacuum to obtain the highly purified 7-neohesperidoside.
-
Structural Elucidation
The definitive identification of isolated compounds requires spectroscopic analysis.
a) Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound.
-
Protocol:
-
Ionization: Electrospray ionization (ESI) is commonly used for flavonoid glycosides, typically in negative ion mode.
-
Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, allowing for the determination of the molecular formula.
-
Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information, such as the nature of the aglycone and the sugar moieties.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules.
-
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
1D NMR:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Key signals include those for the aromatic protons of the flavonoid rings and the anomeric protons of the sugar units.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the aglycone and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the linkage points between the aglycone and the sugar, and between the two sugar units of the neohesperidose moiety.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help determine the stereochemistry of the glycosidic linkages.
-
-
Signaling Pathways Modulated by this compound
A growing body of evidence indicates that this compound exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Several this compound, including naringin and its aglycone naringenin (B18129), have been shown to inhibit the NF-κB pathway.[12][13][14][15][16] They can interfere with this pathway at multiple points, including the inhibition of IKK activation and the prevention of IκBα degradation, thereby blocking the nuclear translocation of NF-κB.[12]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are a series of protein kinase cascades that play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, as well as in the inflammatory response. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways by various stimuli, including pro-inflammatory cytokines, leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
Neohesperidin has been shown to modulate MAPK signaling. For instance, neohesperidin dihydrochalcone (B1670589) (NHDC) has been found to decrease the phosphorylation of ERK1/2, a key component of the ERK pathway, in response to inflammatory stimuli.[17]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of this compound, from plant material to biological activity assessment.
Conclusion
Flavonoid this compound represent a promising class of natural products with a broad taxonomic distribution and significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. This technical guide provides a foundational resource for researchers, offering a comprehensive overview of their natural sources, detailed experimental protocols for their investigation, and insights into their mechanisms of action at the molecular level. Further research into the quantitative distribution of these compounds in a wider range of plant species and a deeper understanding of their structure-activity relationships will be crucial for unlocking their full therapeutic potential.
References
- 1. longdom.org [longdom.org]
- 2. Flavonoids TLC Analysis Methods | PDF | Thin Layer Chromatography | Organic Compounds [scribd.com]
- 3. Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.utm.my [eprints.utm.my]
- 6. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) methods for 7-neohesperidoside analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-neohesperidoside using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods for the separation and quantification of flavonoid glycosides in various matrices.
Introduction
7-Neohesperidoside, a flavanone (B1672756) glycoside, is a key compound found in various citrus species and is of significant interest due to its potential pharmacological activities. Accurate and reliable quantification of 7-neohesperidoside is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. HPLC is the most widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1] This document outlines optimized HPLC methods for the determination of 7-neohesperidoside, often in conjunction with other related flavonoids like naringin (B1676962) and hesperidin.
Experimental Protocols
Standard and Sample Preparation
2.1.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-neohesperidoside reference standard and dissolve it in 10 mL of methanol (B129727) or dimethyl sulfoxide (B87167) in a volumetric flask.[1][2] Sonicate if necessary to ensure complete dissolution. Store this stock solution at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from 1 to 100 µg/mL.[1] These solutions are used to construct the calibration curve.
2.1.2. Sample Preparation (General Protocol for Plant Material)
-
Extraction: Weigh a known amount of the powdered plant material (e.g., 1 g) and extract with a suitable solvent such as methanol or 70% ethanol.[2] A common method is ultrasonication or soxhlet extraction.
-
Filtration: Filter the extract through a 0.45 µm nylon or PTFE syringe filter to remove particulate matter before injection into the HPLC system.[3]
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interfering substances. Strata-X PRO® cartridges can be effective for concentrating neonicotinoids, a different class of compounds, but the principle of matrix cleanup is similar.[4][5]
HPLC Instrumentation and Conditions
The following tables summarize typical HPLC conditions for the analysis of 7-neohesperidoside. Method 1 is a general-purpose method, while Method 2 is optimized for the simultaneous analysis of multiple flavonoids.
Table 1: HPLC Method Parameters
| Parameter | Method 1: General Purpose | Method 2: Simultaneous Flavonoid Analysis |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size[3][6] | Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size[7] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[7][8] | A: 0.5% Acetic acid in WaterB: Acetonitrile[2] |
| Gradient Elution | 0-15 min: 35% A, 65% B15-20 min: 35% A, 65% B20-30 min: 40% A, 60% B30-35 min: 40% A, 60% B35-40 min: 50% A, 50% B40-52 min: 70% A, 30% B52-60 min: 5% A, 95% B[6] | Isocratic or a simple gradient can be optimized based on the specific flavonoids of interest. A common starting point is 20% B, increasing to 50% B over 30 minutes. |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[3] |
| Column Temperature | 35 °C[8] | 40 °C[2] |
| Detection Wavelength | 280 nm or 278 nm[2][3][7] | 280 nm[3][7] |
| Injection Volume | 10 µL | 20 µL[3] |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated HPLC methods for flavonoid analysis, which can be used as a reference for method development and validation for 7-neohesperidoside.
Table 2: Method Validation Parameters for Flavonoid Analysis
| Parameter | Neohesperidin | Hesperidin | Naringin | Reference |
| Linearity Range (µg/mL) | 3.5 - 700 | 0.5 - 100 | 3.0 - 600 | [9] |
| LOD (µg/mL) | < 0.84 | < 0.84 | - | [8] |
| LOQ (µg/mL) | < 2.84 | < 2.84 | - | [8] |
| Recovery (%) | 88 - 130 | 88 - 130 | - | [8] |
| Precision (RSD %) | 1.2 - 4.6 | 1.2 - 4.6 | - | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 7-neohesperidoside from a solid sample matrix.
Caption: General workflow for sample preparation and HPLC analysis of 7-neohesperidoside.
Logical Relationship of HPLC Method Components
This diagram shows the interconnected components of a typical HPLC method for flavonoid analysis.
Caption: Key components and their relationships in an HPLC method for 7-neohesperidoside analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus from Different Harvest Times Using a High-Performance Liquid Chromatography–Diode Array Detector (HPLC–DAD) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 7-Neohesperidoside using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-neohesperidoside, a flavanone (B1672756) glycoside found predominantly in citrus fruits, using Liquid Chromatography-Mass Spectrometry (LC-MS). 7-Neohesperidoside and its aglycone, hesperetin (B1673127), are of significant interest in drug development and nutritional science due to their potential therapeutic effects, including antioxidant and anti-inflammatory properties. This guide outlines the necessary procedures for accurate and precise quantification in various matrices.
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex mixtures. This method is particularly well-suited for the analysis of flavonoid glycosides like 7-neohesperidoside in biological and botanical samples. The protocol described herein utilizes Multiple Reaction Monitoring (MRM) for robust and reliable quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for plasma and plant extracts.
2.1.1. Plasma Samples
This protocol is adapted for the extraction of flavonoids from plasma samples.
-
Materials:
-
Rat or human plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., Rutin, 1 µg/mL in methanol)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2.1.2. Plant Extracts (e.g., Citrus Peel)
This protocol is suitable for the extraction of flavonoids from solid plant materials.
-
Materials:
-
Dried and powdered plant material
-
Methanol, HPLC grade
-
0.1% Formic acid in water
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
-
Protocol:
-
Weigh 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
Reconstitute the extract in 5 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 mm × 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following MRM transitions are proposed for 7-neohesperidoside and its aglycone, hesperetin, based on published mass spectra of neohesperidin (B1678168) and validated methods for related compounds[1][2]. The collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 7-Neohesperidoside (Quantifier) | 609.2 | 301.1 | 200 | 30 | 20 |
| 7-Neohesperidoside (Qualifier) | 609.2 | 463.1 | 200 | 30 | 15 |
| Hesperetin (Metabolite) | 301.1 | 164.1 | 200 | 35 | 25 |
| Rutin (Internal Standard) | 609.1 | 300.1 | 200 | 40 | 45 |
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. The following tables are examples based on typical validation parameters for flavonoid analysis.
Linearity and Range
The linearity of the method should be assessed by analyzing a series of calibration standards.
| Compound | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 7-Neohesperidoside | 1 - 1000 | > 0.995 |
| Hesperetin | 0.5 - 500 | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy should be evaluated at low, medium, and high quality control (QC) concentrations.
| Compound | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 7-Neohesperidoside | Low (5 ng/mL) | < 10 | < 10 | 90 - 110 |
| Medium (100 ng/mL) | < 10 | < 10 | 90 - 110 | |
| High (800 ng/mL) | < 10 | < 10 | 90 - 110 | |
| Hesperetin | Low (1 ng/mL) | < 15 | < 15 | 85 - 115 |
| Medium (50 ng/mL) | < 10 | < 10 | 90 - 110 | |
| High (400 ng/mL) | < 10 | < 10 | 90 - 110 |
Recovery
The extraction efficiency should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| Compound | Matrix | Recovery (%) |
| 7-Neohesperidoside | Plasma | > 85% |
| Hesperetin | Plasma | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for 7-neohesperidoside quantification by LC-MS/MS.
Metabolic Pathway of 7-Neohesperidoside
7-Neohesperidoside is metabolized in the gut by microbial enzymes into its aglycone, hesperetin, which is then absorbed.
Caption: Metabolic conversion of 7-neohesperidoside to hesperetin.
Associated Signaling Pathways
Neohesperidin and its metabolites have been reported to modulate various signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are critical in inflammation and cell proliferation.
Caption: Modulation of Wnt/β-catenin and NF-κB pathways by neohesperidin.
References
Unlocking the Structural Secrets of 7-Neohesperidosides: An NMR-Based Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 7-neohesperidosides (B3028712), a class of flavonoid glycosides with significant pharmacological interest. By leveraging a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, researchers can unambiguously determine the molecular structure, including the nature of the aglycone, the identity and linkage of the sugar moieties, and the overall stereochemistry. This application note uses Naringin (B1676962) (Naringenin-7-O-neohesperidoside) as a representative example to illustrate the methodology and data interpretation.
Introduction to 7-Neohesperidoside Structure Elucidation
Flavonoid this compound are characterized by a flavonoid aglycone linked at the 7-position to a neohesperidose disaccharide (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside). The precise structural determination is crucial for understanding their biological activity and for quality control in drug development. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[1]
Key Structural Features to Determine:
-
Aglycone Identification: Determination of the specific flavonoid scaffold (e.g., naringenin (B18129), hesperetin).
-
Glycosylation Position: Confirmation of the attachment of the sugar moiety at the C-7 position of the aglycone.
-
Sugar Identification: Identification of the individual monosaccharide units (rhamnose and glucose).
-
Interglycosidic Linkage: Determination of the connection between the two sugar units (1→2 linkage).
-
Anomeric Configuration: Confirmation of the stereochemistry at the anomeric centers of the sugars (α-L-rhamnose and β-D-glucose).
Experimental Protocols
A systematic approach involving a series of NMR experiments is essential for the complete structure elucidation of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques like column chromatography or preparative HPLC.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified 7-neohesperidoside in 0.5-0.7 mL of a suitable deuterated solvent. Methanol-d4 (CD3OD) and Dimethyl sulfoxide-d6 (DMSO-d6) are commonly used for flavonoids. The choice of solvent can slightly affect chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
1D NMR:
-
¹H NMR (Proton): Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR (Carbon): Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds). This is crucial for tracing proton-proton networks within the aglycone and sugar moieties.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for identifying the glycosylation site and the interglycosidic linkage by observing long-range correlations between the anomeric protons and the corresponding carbons of the aglycone and the other sugar.
-
Data Presentation: NMR Data for Naringin
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Naringin, a representative 7-neohesperidoside, in Acetone-d6.[3]
Table 1: ¹H NMR Chemical Shift Data for Naringin (400 MHz, Acetone-d6) [3]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone (Naringenin) | |||
| 2 | 5.48-5.52 | t | |
| 3a | 2.76-2.79 | dt | |
| 3b | 2.86 | s | |
| 5 | 12.09 | s | |
| 6 | 6.16-6.17 | d | 9.27 |
| 8 | 6.16-6.17 | d | 9.27 |
| 2', 6' | 7.40-7.42 | dd | 2.72, 8.3 |
| 3', 5' | 6.90-6.91 | d | 8.11 |
| 4'-OH | 8.59 | s | |
| Glucose | |||
| 1'' | 5.17-5.19 | dd | 7.09, 10.43 |
| 2'' | 3.69-3.77 | m | |
| 3'' | 3.69-3.77 | m | |
| 4'' | 3.56-3.61 | m | |
| 5'' | 3.48-3.49 | m | |
| 6''a | 3.83-3.95 | m | |
| 6''b | 3.83-3.95 | m | |
| Rhamnose | |||
| 1''' | 5.35 | s | |
| 2''' | 4.44-4.45 | d | 4.44 |
| 3''' | 3.83-3.95 | m | |
| 4''' | 3.41-3.42 | m | |
| 5''' | 3.22-3.29 | dd | |
| 6''' | 1.27-1.28 | d | 5.89 |
Table 2: ¹³C NMR Chemical Shift Data for Naringin
| Position | Chemical Shift (δ, ppm) |
| Aglycone (Naringenin) | |
| 2 | 79.5 |
| 3 | 42.8 |
| 4 | 197.2 |
| 5 | 164.8 |
| 6 | 96.7 |
| 7 | 167.9 |
| 8 | 95.8 |
| 9 | 163.5 |
| 10 | 103.2 |
| 1' | 129.5 |
| 2', 6' | 128.9 |
| 3', 5' | 115.8 |
| 4' | 158.4 |
| Glucose | |
| 1'' | 99.8 |
| 2'' | 77.5 |
| 3'' | 78.3 |
| 4'' | 71.2 |
| 5'' | 77.2 |
| 6'' | 62.5 |
| Rhamnose | |
| 1''' | 101.2 |
| 2''' | 72.3 |
| 3''' | 71.9 |
| 4''' | 73.8 |
| 5''' | 69.9 |
| 6''' | 18.4 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Step-by-Step Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of a 7-neohesperidoside using the acquired NMR data.
Interpretation of Key NMR Data for Naringin
-
¹H NMR: The aromatic protons of the A and B rings of the naringenin aglycone are observed in the region of δ 6.0-7.5 ppm. The anomeric protons of the glucose and rhamnose units appear at δ 5.17-5.19 and 5.35 ppm, respectively. The characteristic methyl group of the rhamnose unit is a doublet at δ 1.27-1.28 ppm.
-
¹³C NMR: The carbonyl carbon (C-4) of the flavanone (B1672756) is typically found downfield around δ 197.2 ppm. The anomeric carbons of glucose and rhamnose are observed at δ 99.8 and 101.2 ppm, respectively.
-
COSY: This experiment reveals the proton-proton coupling networks. For instance, correlations will be seen between H-2', H-3' and H-5', H-6' in the B-ring, and within each sugar ring, allowing for the assignment of all the sugar protons starting from the anomeric proton.
-
HSQC: This spectrum directly links each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
-
HMBC: This is the most critical experiment for determining the connectivity. A key correlation is observed between the anomeric proton of the glucose (H-1'') and the C-7 of the naringenin aglycone, confirming the glycosylation site. Another crucial correlation is seen between the anomeric proton of the rhamnose (H-1''') and C-2 of the glucose, establishing the α-(1→2) interglycosidic linkage.
The logical relationship for identifying the key linkages using HMBC is depicted below.
Conclusion
NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides a robust and definitive method for the complete structure elucidation of this compound. The detailed protocols and data interpretation workflow presented in this application note, using naringin as a model compound, offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to confidently characterize these important bioactive molecules.
References
Application Notes and Protocols for the Extraction and Purification of 7-Neohesperidosides from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of 7-neohesperidosides (B3028712), a class of flavonoid glycosides with significant pharmacological interest, from plant materials. The methodologies outlined below are based on established scientific literature and are designed to be adaptable for various research and development applications.
Introduction
This compound, such as naringin (B1676962) and neohesperidin, are abundantly found in citrus peels and other plant sources. They are known for a range of biological activities, making them valuable compounds for pharmaceutical and nutraceutical development. This protocol details a robust method for their extraction using ultrasonic-assisted extraction (UAE) followed by a multi-step purification process involving macroporous resin chromatography and further polishing steps to achieve high purity.
Data Presentation: Quantitative Overview of Extraction and Purification
The following tables summarize quantitative data from various studies on the extraction and purification of this compound, primarily focusing on naringin from citrus peels. These tables provide a comparative overview of the efficiency of different methods and conditions.
Table 1: Comparison of Extraction Methods for Naringin
| Plant Material | Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (mg/g dry weight) | Purity (%) | Reference |
| Pomelo Peel | Ultrasonic-Assisted | 75% Ethanol (B145695) | 1:55 | 75 | 90 min | Not Specified | Not Specified | [1] |
| Pomelo Peel | Maceration | Methanol (B129727) | Not Specified | Room Temp | 3 days | 16 - 24 | >98 | [2] |
| Pomelo Peel | Hot Water Extraction | Water | Not Specified | 70 | 2 hours | Lower than Methanol | Not Specified | [2] |
| Pomelo Peel | Ultrasonic-Assisted | Not Specified | 1:56.51 | 74.79 | 1.58 hours | 36.25 | Not Specified | [3] |
Table 2: Parameters and Efficiency of Macroporous Resin Purification
| Resin Type | Target Compound | Loading Concentration (mg/mL) | Elution Solvent | Elution Volume (BV) | Recovery/Purification Rate (%) | Reference |
| D101 | Naringin | Not Specified | Not Specified | Not Specified | 77.26 (Purification Rate) | [1] |
| AB-8 | Total Flavonoids | 0.27 | 60% Ethanol | 9 | 84.93 (Recovery) | [4] |
| D4020 | Total Flavonoids | 1.40 | 30% Ethanol | 5 | Not Specified | [2] |
| DM101 | Naringin | 0.075 | Not Specified | Not Specified | 77.56 (Yield) | [5] |
Experimental Protocols
This section provides detailed step-by-step methodologies for the extraction and purification of this compound.
Plant Material Preparation
-
Collection and Cleaning: Collect fresh plant material (e.g., citrus peels). Wash thoroughly with distilled water to remove any dirt and contaminants.
-
Drying: Dry the plant material to a constant weight. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using an oven at a controlled temperature of 60°C to prevent degradation of the target compounds.
-
Grinding: Grind the dried plant material into a fine powder (e.g., to pass through a 60-mesh sieve) to increase the surface area for efficient extraction.
Extraction: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a rapid and efficient method for extracting bioactive compounds from plant matrices.
-
Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Solvent Addition: Add the extraction solvent, 75% ethanol, at a solid-to-liquid ratio of 1:55 (g/mL).
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath. Set the ultrasonic frequency to 40 kHz and the temperature to 75°C.[1]
-
Extraction Time: Perform the extraction for 90 minutes.[1]
-
Filtration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Purification
A multi-step purification process is recommended to achieve high-purity this compound.
This step is effective for the initial cleanup and enrichment of flavonoids from the crude extract.
-
Resin Preparation: Select a suitable macroporous resin (e.g., D101 or AB-8). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with distilled water until no ethanol smell remains.
-
Column Packing: Pack a glass column with the pre-treated resin. The bed volume (BV) will depend on the amount of crude extract to be purified.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., water or a low concentration of ethanol) to a suitable concentration (e.g., 0.075 mg/mL of naringin).[5] Adjust the pH of the sample solution to approximately 3.5.[5] Load the sample solution onto the column at a flow rate of 1.5 mL/min.[5]
-
Washing: Wash the column with 2-3 BV of distilled water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the adsorbed this compound with a stepwise gradient of ethanol. For example, use 5 BV of 5% ethanol to remove less polar impurities, followed by 5 BV of 30% ethanol to elute the target compounds.[2] Collect the fractions eluted with the higher ethanol concentration.
-
Concentration and Drying: Combine the fractions containing the this compound and concentrate them using a rotary evaporator. Dry the resulting product, for instance, by vacuum drying at 50°C, to obtain a purified flavonoid-rich extract.[1]
For further purification and separation of closely related flavonoids, Sephadex LH-20 chromatography can be employed. This technique separates molecules based on their size and polarity.
-
Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) and pack it into a column.
-
Sample Application: Dissolve the flavonoid-rich extract from the previous step in a minimal amount of the mobile phase and apply it to the top of the column.
-
Elution: Elute the column with the mobile phase (e.g., pure methanol or a mixture of methanol and water).[6]
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure 7-neohesperidoside.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
For obtaining highly pure this compound for applications such as drug development, preparative HPLC is the final polishing step.
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target 7-neohesperidoside from any remaining impurities. A common mobile phase for flavonoid separation is a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid).
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Purification: Inject the semi-purified extract onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to the 7-neohesperidoside using a fraction collector.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization (freeze-drying), to obtain the final high-purity product.
Mandatory Visualization
The following diagrams illustrate the key workflows described in this protocol.
References
- 1. 3.8. Purification of Flavonoids with Macroporous Resins [bio-protocol.org]
- 2. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]
Application Notes and Protocols for Evaluating the Bioactivity of 7-Neohesperidoside
Introduction
7-Neohesperidoside is a flavanone (B1672756) glycoside, a class of natural compounds found in various plants, notably citrus fruits. These compounds are of significant interest to researchers in drug discovery and nutritional science due to their potential health benefits, which are often linked to their antioxidant and anti-inflammatory properties. Structurally similar compounds, such as naringin (B1676962) and naringenin, have been studied for their effects on various cellular processes.[1][2] This document provides detailed protocols for a suite of cell-based assays designed to evaluate the cytotoxic, antioxidant, and anti-inflammatory bioactivities of 7-neohesperidoside. Additionally, it outlines a method for investigating its potential mechanism of action through signaling pathway analysis.
These protocols are intended for researchers, scientists, and drug development professionals working to characterize the biological effects of natural products.
General Experimental Workflow
The evaluation of 7-neohesperidoside's bioactivity typically follows a standardized workflow, beginning with cell culture and treatment, followed by specific assays to measure biological endpoints.
References
Animal Models for Studying the Pharmacological Effects of 7-Neohesperidosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models to investigate the pharmacological properties of 7-neohesperidosides (B3028712), a class of flavonoid glycosides found in citrus fruits. The focus is on three prominent compounds: naringin (B1676962), neohesperidin, and rhoifolin (B190594), which have demonstrated significant therapeutic potential in preclinical studies. These notes offer standardized procedures for inducing relevant disease models in rodents and assessing the efficacy of these compounds.
Pharmacological Effects and Animal Models
This compound exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, neuroprotective, and cardiovascular-protective effects. Various animal models have been instrumental in elucidating these properties.[1][2][3][4]
Anti-inflammatory Effects
Naringin and rhoifolin have been extensively studied for their anti-inflammatory activities.[5][6][7] Animal models of acute and chronic inflammation are employed to evaluate their potential in mitigating inflammatory responses.
Anti-diabetic Effects
The potential of this compound, particularly rhoifolin, in managing diabetes mellitus has been investigated using chemically-induced diabetic animal models.[8] These models mimic the metabolic dysregulation seen in human diabetes.
Neuroprotective Effects
Neohesperidin has shown promise in protecting against neuronal damage in models of neurodegenerative diseases and stroke.[9][10][11] Animal models that replicate the pathological processes of these conditions are crucial for evaluating neuroprotective efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the effective dosages and observed outcomes.
Table 1: Anti-inflammatory Effects of Naringin and Rhoifolin
| Compound | Animal Model | Disease Induction | Dosage | Key Findings | Reference(s) |
| Naringin | Male ddY mice | Lipopolysaccharide (LPS)-induced endotoxic shock | 10–60 mg/kg | Inhibition of TNF-α release. | [5] |
| Naringin | Mice | LPS-induced acute lung injury | 15–60 mg/kg | Suppression of myeloperoxidase, iNOS activity, TNF-α secretion, and NF-κB activation. | [5] |
| Naringin | Rats | Cigarette smoke-induced chronic pulmonary inflammation | 20–80 mg/kg | Substantial reduction in pulmonary neutrophilic inflammation. | [5] |
| Rhoifolin | Mice | LPS-induced acute inflammation | 20 and 40 mg/kg | Ameliorated liver and lung tissue damage. | [12] |
| Rhoifolin | Rats | Carrageenan-induced paw edema | 10 and 20 mg/kg | Significant improvement in paw edema and weight loss. | [12] |
Table 2: Anti-diabetic Effects of Rhoifolin
| Compound | Animal Model | Disease Induction | Dosage | Key Findings | Reference(s) |
| Rhoifolin | Adult male Wistar rats | High-Fat Diet (HFD) + low dose Streptozotocin (STZ) (35 mg/kg) | 10, 20, 40 mg/kg (for 4 weeks) | Significantly reduced plasma glucose, insulin (B600854), HbA1c, and HOMA-IR. Improved serum lipid profile. | [8][13][14][15] |
| Rhoifolin | Streptozotocin-induced diabetic rats | Streptozotocin | 10 and 20 mg/kg | Enhanced serum insulin level, significantly decreased serum glucose, HOMA-IR, and cytokine levels, and improved the lipid profile. | [16][17] |
Table 3: Neuroprotective Effects of Neohesperidin
| Compound | Animal Model | Disease Induction | Dosage | Key Findings | Reference(s) |
| Neohesperidin | Male ICR mice | Prednisolone-induced depression-like behavior | Not specified | Reversed depression-like behavior. | [9] |
| Neohesperidin | Primary cultured hippocampal neurons | Aβ25-35-induced apoptosis | Not specified | Attenuated Aβ25-35-induced apoptosis. | [18] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the investigation of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This model is widely used to screen for acute anti-inflammatory agents.[19][20][21]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
7-neohesperidoside (e.g., Naringin, Rhoifolin) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac (5 mg/kg)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, 7-neohesperidoside treatment groups (multiple doses), and Positive Control.
-
Compound Administration: Administer the vehicle, 7-neohesperidoside, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Workflow for Carrageenan-Induced Paw Edema Model.
Protocol 2: Streptozotocin (STZ)-Induced Diabetes in Rats (for Anti-diabetic Activity)
This protocol describes the induction of type 1 diabetes using a single high dose of STZ. For a type 2 diabetes model, a high-fat diet is typically combined with a lower dose of STZ.[9][22][23][24][25]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
7-neohesperidoside (e.g., Rhoifolin)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Diet: Acclimatize rats for one week. For a type 2 model, feed a high-fat diet (45-60% kcal from fat) for at least 2 weeks prior to STZ injection.
-
Fasting: Fast the animals overnight (12-16 hours) before STZ injection.
-
STZ Preparation: Freshly prepare STZ solution in ice-cold citrate buffer immediately before use. Protect the solution from light.
-
Induction of Diabetes: Inject a single intraperitoneal (i.p.) dose of STZ (50-65 mg/kg for type 1; 35 mg/kg for type 2 model with HFD). The control group receives an equivalent volume of citrate buffer.
-
Post-injection Care: Provide animals with 5% or 10% sucrose (B13894) solution for the first 24-48 hours to prevent initial drug-induced hypoglycemia.
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are selected for the study.
-
Treatment: Begin treatment with the 7-neohesperidoside or vehicle control, administering daily for the specified duration of the study (e.g., 4 weeks).
-
Monitoring: Monitor blood glucose levels, body weight, food and water intake, and other relevant metabolic parameters throughout the study.
-
Terminal Procedures: At the end of the study, collect blood and tissues for biochemical and histological analysis.
Workflow for STZ-Induced Diabetes Model.
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) in Rats (for Neuroprotective Activity)
The MCAO model is a widely used model of focal cerebral ischemia (stroke).[1][7][26][27][28]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Heating pad to maintain body temperature
-
7-neohesperidoside (e.g., Neohesperidin)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA. Temporarily clamp the CCA and ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Ischemia Duration: Maintain the occlusion for a specific period (e.g., 90-120 minutes) for a transient MCAO model. For a permanent MCAO model, the filament is left in place.
-
Reperfusion (for transient MCAO): Gently withdraw the filament to allow reperfusion.
-
Wound Closure: Close the incision.
-
Compound Administration: Administer the 7-neohesperidoside or vehicle at a predetermined time point (e.g., before, during, or after MCAO).
-
Neurological Deficit Scoring: Evaluate neurological deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC to visualize the infarct area (infarcted tissue appears white, viable tissue appears red). Calculate the infarct volume.
Signaling Pathways
The pharmacological effects of this compound are mediated through the modulation of various intracellular signaling pathways.
Naringin and the NF-κB Signaling Pathway
Naringin exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8][29][30][31][32] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Naringin inhibits the NF-κB signaling pathway.
Neohesperidin and the mTORC1/PI3K/Akt Signaling Pathway
Neohesperidin's neuroprotective and other effects are linked to its modulation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cell survival and proliferation.[9][18][33][34]
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhoifolin Alleviates Inflammation of Acute Inflammation Animal Models and LPS-Induced RAW264.7 Cells via IKKβ/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 6. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Hesperidin as a Neuroprotective Agent: A Review of Animal and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hesperidin as a Neuroprotective Agent: A Review of Animal and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Therapeutic efficacy of rhoifolin in type 2 diabetes mellitus: Effects on metabolic parameters, hepatic function, and oxidative stress: a dose-dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic efficacy of rhoifolin in type 2 diabetes mellitus: Effects on metabolic parameters, hepatic function, and oxidative stress: a dose-dependent study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rhoifolin Improves Glycometabolic Control in Streptozotocin-Induced Diabetic Rats by Up-Regulating the Expression of Insulin Signaling Proteins and Down-Regulating the MAPK/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neohesperidin Prevents Aβ25-35-Induced Apoptosis in Primary Cultured Hippocampal Neurons by Blocking the S-Nitrosylation of Protein-Disulphide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
- 26. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 7-Neohesperidoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 7-neohesperidoside derivatives and the subsequent evaluation of their biological activities to establish structure-activity relationships (SAR). This document includes detailed experimental protocols for chemical synthesis and various biological assays, along with data presentation guidelines and visualizations to facilitate understanding and implementation in a research setting.
Introduction
Flavonoid glycosides are a diverse class of natural products known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Among these, 7-neohesperidoside derivatives, characterized by a disaccharide (neohesperidose) attached to the 7-position of a flavanone (B1672756) core, have garnered significant interest. The nature and substitution pattern of both the aglycone and the sugar moiety can significantly influence their biological efficacy.[1] Structure-activity relationship (SAR) studies are therefore crucial to identify the key structural features responsible for their therapeutic effects and to guide the design of novel, more potent derivatives.[3][4]
This document outlines a general workflow for the synthesis of a library of 7-neohesperidoside derivatives and provides detailed protocols for assessing their antioxidant, anti-inflammatory, and cytotoxic activities.
General Experimental Workflow
The overall process for synthesizing and evaluating 7-neohesperidoside derivatives for SAR studies can be broken down into several key stages, from the preparation of starting materials to the final data analysis.
Caption: General workflow for SAR studies of 7-neohesperidoside derivatives.
Synthetic Protocols
The synthesis of 7-neohesperidoside derivatives is typically achieved through the Koenigs-Knorr glycosylation method, which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.[5][6]
Preparation of Peracetylated Neohesperidosyl Bromide (Glycosyl Donor)
A key reagent for the synthesis is the activated sugar donor, peracetylated neohesperidosyl bromide.
Materials:
-
Acetic anhydride (B1165640)
-
Pyridine
-
Hydrogen bromide (HBr) in glacial acetic acid (33%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Acetylation: Dissolve neohesperidin in a mixture of acetic anhydride and pyridine. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain peracetylated neohesperidin.
-
Bromination: Dissolve the peracetylated neohesperidin in DCM and cool to 0 °C. Add HBr in glacial acetic acid dropwise while stirring.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with ice-cold water and saturated NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography to yield peracetylated neohesperidosyl bromide.
General Protocol for Koenigs-Knorr Glycosylation
This protocol describes the coupling of the glycosyl donor with a desired flavanone aglycone.
Materials:
-
Flavanone aglycone (e.g., hesperetin (B1673127), naringenin, or derivatives)
-
Peracetylated neohesperidosyl bromide
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous quinoline (B57606) or a mixture of quinoline and benzene[7]
-
Drierite or molecular sieves
-
DCM or Toluene
-
Celite
Protocol:
-
Reaction Setup: To a solution of the flavanone aglycone in the chosen anhydrous solvent, add Ag₂CO₃ and a drying agent (e.g., Drierite). Stir the suspension in the dark at room temperature for 1 hour.
-
Addition of Glycosyl Donor: Add a solution of peracetylated neohesperidosyl bromide in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with the solvent.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the protected 7-neohesperidoside derivative.
Deprotection (Zemplén Deacetylation)
The final step is the removal of the acetyl protecting groups from the sugar moiety.
Materials:
-
Protected 7-neohesperidoside derivative
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
Protocol:
-
Reaction: Dissolve the protected glycoside in anhydrous MeOH. Add a catalytic amount of sodium methoxide.
-
Monitoring: Stir the solution at room temperature and monitor the reaction by TLC until completion.
-
Neutralization: Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.
-
Purification: Filter the resin and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield the final 7-neohesperidoside derivative.
Biological Activity Assays
The following are detailed protocols for evaluating the biological activities of the synthesized derivatives.
Antioxidant Activity
4.1.1. DPPH Radical Scavenging Assay
Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol or DMSO) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
4.1.2. ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Protocol:
-
Prepare the ABTS radical cation solution by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution (1:1 v/v) and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
Anti-inflammatory Activity
4.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
4.2.2. Inhibition of TNF-α and IL-6 Production
Principle: This assay quantifies the inhibition of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Follow steps 1-4 of the NO inhibition assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
The results are expressed as the percentage of cytokine inhibition compared to the LPS-stimulated control.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1]
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or a cancer cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
Data Presentation
Quantitative data from the biological assays should be summarized in tables to facilitate comparison and SAR analysis. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) should be calculated for each compound.
Table 1: Antioxidant Activity of 7-Neohesperidoside Derivatives
| Compound | R1 | R2 | R3 | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Hesperetin | OH | OCH₃ | H | Data | Data |
| Derivative 1 | OCH₃ | OCH₃ | H | Data | Data |
| Derivative 2 | OH | OH | H | Data | Data |
| Derivative 3 | OH | OCH₃ | OH | Data | Data |
| Ascorbic Acid | - | - | - | Data | Data |
Table 2: Anti-inflammatory and Cytotoxic Activities of 7-Neohesperidoside Derivatives
| Compound | R1 | R2 | R3 | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) |
| Hesperetin | OH | OCH₃ | H | Data | Data | Data | Data |
| Derivative 1 | OCH₃ | OCH₃ | H | Data | Data | Data | Data |
| Derivative 2 | OH | OH | H | Data | Data | Data | Data |
| Derivative 3 | OH | OCH₃ | OH | Data | Data | Data | Data |
| Dexamethasone | - | - | - | Data | Data | Data | - |
(Note: "Data" should be replaced with experimentally determined values.)
Signaling Pathway Visualization
Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compounds. For instance, the anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemtry.in [chemtry.in]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Neohesperidosides as Analytical Standards: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-neohesperidoside flavonoid glycosides as analytical standards. These compounds are crucial for the accurate quantification and quality control of natural products, dietary supplements, and pharmaceutical formulations.
Introduction to 7-Neohesperidosides (B3028712)
Flavonoid this compound are a class of glycosides where the disaccharide neohesperidose (composed of rhamnose and glucose) is attached to the 7-hydroxyl group of a flavonoid aglycone. Common examples include derivatives of apigenin (B1666066), luteolin (B72000), naringenin, hesperetin, and kaempferol. Due to their widespread presence in citrus fruits and other plants, their accurate analysis is essential for quality assessment and standardization. The use of highly pure, certified reference materials of these compounds is critical for method validation and ensuring the reliability of analytical data.[1][2]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical quantification of flavonoid aglycones and related glycosides using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. These values serve as a reference for methods developed using 7-neohesperidoside standards.
Table 1: HPLC-UV Method Parameters for Flavonoid Analysis
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) |
| Apigenin | 0.01 - 100 | 0.005 - 0.1723 | 0.015 - 0.9748 | 94.6 - 131.7 |
| Luteolin | 0.0003 - 25.2 | 0.0007 - 0.0015 | 0.0035 - 0.0051 | 98.1 - 110.1 |
| Naringenin | 0.5 - 250 (µg/kg) | - | 0.5 (µg/kg) | 85.3 - 110.3 |
| Hesperidin | 1 - 100 | - | - | - |
| Kaempferol | 0.25 - 120 | 0.075 | 0.10 | 95.0 - 105.3 |
Data compiled from multiple sources and may vary based on the specific analytical method and matrix.[3][4][5][6][7]
Table 2: LC-MS/MS Method Parameters for Flavonoid Analysis
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Ionization Mode |
| Luteolin | 0.06 - 90 | - | - | Negative |
| Luteolin-7-O-glucuronide | 0.06 - 60 | - | - | Negative |
| Naringenin | - | - | 500 (pg/mL) | Negative |
| Hesperetin | - | - | - | - |
| Kaempferol | - | - | - | - |
Data compiled from multiple sources and may vary based on the specific analytical method and matrix.[1][8]
Experimental Protocols
The following are detailed protocols for the analysis of flavonoids, which can be adapted for specific this compound.
Protocol 1: Quantification of Apigenin-7-O-neohesperidoside by HPLC-UV
This protocol is adapted from established methods for apigenin and its glycosides.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
- Mobile Phase: A gradient of Acetonitrile (B52724) (A) and 0.1% Formic Acid in Water (B).
- 0-20 min: 15-40% A
- 20-25 min: 40-80% A
- 25-30 min: 80% A (isocratic)
- 30-35 min: 80-15% A
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30 °C.
- Detection Wavelength: 335 nm.[9]
- Injection Volume: 10 µL.[9]
2. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Apigenin-7-O-neohesperidoside standard and dissolve in 10 mL of methanol (B129727).
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations from 0.1 to 100 µg/mL.
- Sample Preparation (e.g., Plant Extract):
- Accurately weigh 1 g of powdered plant material.
- Extract with 20 mL of methanol by sonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection.
3. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[10][11][12][13]
Protocol 2: Quantification of Luteolin-7-O-neohesperidoside by LC-MS/MS
This protocol is based on methods for luteolin and its metabolites.
1. Instrumentation and Chromatographic Conditions:
- LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
- 0-5 min: 10-50% A
- 5-7 min: 50-90% A
- 7-8 min: 90% A (isocratic)
- 8-9 min: 90-10% A
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
2. Mass Spectrometry Conditions:
- Ionization Mode: ESI Negative.
- Multiple Reaction Monitoring (MRM) Transitions:
- Precursor Ion (Q1): [M-H]⁻ of Luteolin-7-O-neohesperidoside.
- Product Ion (Q3): A characteristic fragment ion (e.g., the aglycone fragment).
- Optimize cone voltage and collision energy for maximum signal intensity.
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1.
- Working Standard Solutions: Prepare a series of working standards in the range of 1 to 1000 ng/mL.
- Sample Preparation (e.g., Plasma):
- To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
4. Method Validation:
- Perform a full validation as per ICH guidelines, including assessment of matrix effects.[10][11][12][13]
Mandatory Visualizations
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a natural product using a 7-neohesperidoside analytical standard.
References
- 1. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Glycosidic Flavonoids Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies | MDPI [mdpi.com]
- 9. Fast screening method for the analysis of total flavonoid content in plants and foodstuffs by high-performance liquid chromatography/electrospray ionization time-of-flight mass spectrometry with polarity switching: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Ich guidelines for validation final | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
Application Notes and Protocols: Techniques for Assessing the Bioavailability of 7-Neohesperidosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Neohesperidosides (B3028712) are a class of flavanone (B1672756) glycosides predominantly found in citrus fruits. These compounds, including neohesperidin (B1678168), have garnered significant interest for their potential therapeutic applications, ranging from antioxidant and anti-inflammatory to neuroprotective and cardioprotective effects. However, the efficacy of these bioactive compounds is largely dependent on their bioavailability, which governs the extent and rate at which they are absorbed, distributed, metabolized, and ultimately reach their target sites within the body. This document provides detailed application notes and protocols for assessing the bioavailability of this compound, employing both in vitro and in vivo methodologies.
I. In Vitro Assessment of Intestinal Permeability: The Caco-2 Cell Model
The Caco-2 cell permeability assay is a robust and widely accepted in vitro model for predicting the intestinal absorption of orally administered compounds.[1][2][3] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and brush border enzymes.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol outlines the steps to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow or another marker for monolayer integrity
-
7-neohesperidoside compound of interest
-
Analytical standards of the 7-neohesperidoside and its potential metabolites
-
LC-MS/MS system for quantification
2. Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Sub-culture the cells every 3-4 days when they reach 80-90% confluency.
-
For permeability assays, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells on the inserts for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
3. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent and tight monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
4. Transport Experiment (Bidirectional Permeability):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the test 7-neohesperidoside compound (typically 10-100 µM) dissolved in HBSS (pH 6.5, to mimic the acidic environment of the upper small intestine) to the apical (donor) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the test compound dissolved in HBSS (pH 7.4) to the basolateral (donor) chamber.
-
Add fresh HBSS (pH 7.4) to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Immediately replace the volume of the collected sample with fresh, pre-warmed HBSS.
5. Sample Analysis and Data Calculation:
-
Analyze the concentration of the 7-neohesperidoside in the collected samples using a validated LC-MS/MS method.[5][6]
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio (ER) to assess the involvement of active transporters:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Presentation: Caco-2 Permeability of Flavonoids
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Propranolol (High Permeability Control) | >10 | - | - | High |
| Atenolol (Low Permeability Control) | <1 | - | - | Low |
| Hesperetin (B1673127) | Moderate | Moderate | ~1 | Moderate |
| Neohesperidin | Low | Low | ~1 | Low |
Note: This table presents expected trends for flavonoid permeability. Actual values should be determined experimentally.
II. In Vivo Assessment of Bioavailability: Pharmacokinetic Studies
In vivo studies in animal models, most commonly rats, are essential for determining the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). These studies provide crucial data on key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Experimental Protocol: Oral Bioavailability Study in Rats
This protocol describes a typical pharmacokinetic study in rats following oral administration of a 7-neohesperidoside.
1. Animals and Housing:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
2. Drug Administration:
-
Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.
-
IV Group: Administer the 7-neohesperidoside (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO and/or PEG400) via the tail vein.
-
PO Group: Administer the 7-neohesperidoside (e.g., 50 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Preparation and Analysis:
-
For the analysis of total aglycone (hesperetin), treat the plasma samples with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites.
-
Extract the analyte and an internal standard from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.[7]
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
Quantify the concentration of the 7-neohesperidoside and its metabolites (primarily the aglycone, hesperetin) in the plasma samples using a validated LC-MS/MS method.[5]
5. Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t₁/₂: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the following equation:
F% = (AUCpo * Doseiv) / (AUCiv * Dosepo) * 100
Data Presentation: Pharmacokinetic Parameters of Neohesperidin Dihydrochalcone (B1670589) in Rats[7]
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1256.3 ± 245.7 | - |
| Tmax (h) | 0.5 | - |
| AUC₀₋t (ng·h/mL) | 4321.6 ± 876.5 | 3965.4 ± 765.4 |
| AUC₀₋inf (ng·h/mL) | 4567.8 ± 987.6 | 4189.7 ± 812.3 |
| t₁/₂ (h) | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Absolute Bioavailability (F%) | 21.8% | - |
III. Role of Gut Microbiota in 7-Neohesperidoside Bioavailability
The gut microbiota plays a pivotal role in the metabolism of many flavonoids, including this compound.[8][9][10] Intestinal bacteria possess enzymes, such as β-glucosidases and rhamnosidases, that can hydrolyze the glycosidic bonds of these compounds, releasing the aglycone (hesperetin). This deglycosylation is often a prerequisite for absorption.[8] Further metabolism by the gut microbiota can lead to the formation of smaller phenolic acids.
Experimental Protocol: In Vitro Fecal Fermentation
This protocol allows for the investigation of the metabolic fate of this compound when exposed to human or animal gut microbiota.
1. Materials and Reagents:
-
Fresh fecal samples from healthy human donors or experimental animals.
-
Anaerobic chamber or system.
-
Phosphate-buffered saline (PBS), pre-reduced.
-
Culture medium (e.g., brain heart infusion broth supplemented with yeast extract, hemin, and vitamin K).
-
7-neohesperidoside compound.
-
LC-MS/MS system.
2. Fecal Slurry Preparation:
-
Perform all steps under strict anaerobic conditions.
-
Homogenize the fresh fecal sample (1:10 w/v) in pre-reduced anaerobic PBS.
-
Filter the slurry through several layers of cheesecloth to remove large particulate matter.
3. In Vitro Fermentation:
-
Add the fecal slurry to the anaerobic culture medium.
-
Add the 7-neohesperidoside to the culture at a final concentration of, for example, 50 µM.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect samples at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Sample Analysis:
-
Stop the reaction by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the bacteria and debris.
-
Analyze the supernatant for the disappearance of the parent 7-neohesperidoside and the appearance of metabolites (e.g., hesperetin, 3-(3-hydroxy-4-methoxyphenyl)propionic acid) using LC-MS/MS.[8]
IV. Visualizing Key Processes and Pathways
Diagrams are essential for illustrating the complex processes involved in the bioavailability of this compound. The following diagrams were generated using Graphviz (DOT language).
Caption: Metabolic pathway of this compound in the gut.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Conclusion
The assessment of bioavailability is a critical step in the development of this compound as potential therapeutic agents. The combination of in vitro methods, such as the Caco-2 permeability assay, and in vivo pharmacokinetic studies provides a comprehensive understanding of the absorption, distribution, metabolism, and excretion of these compounds. Furthermore, investigating the role of the gut microbiota is crucial for elucidating the complete metabolic fate of this compound. The protocols and data presented in these application notes offer a robust framework for researchers to effectively evaluate the bioavailability of this promising class of flavonoids.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neohesperidin attenuates obesity by altering the composition of the gut microbiota in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 7-Neohesperidosides in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Neohesperidosides (B3028712) are a class of flavonoid glycosides naturally found in citrus fruits. These compounds, characterized by a flavanone (B1672756) (hesperetin or naringenin) linked to a neohesperidose sugar moiety, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] A primary mechanism underlying these effects is their ability to inhibit specific enzymes, making them promising candidates for drug discovery and development. These application notes provide detailed protocols and data for studying the inhibitory effects of this compound on key enzymes relevant to metabolic diseases and hyperpigmentation.
Application Note 1: Inhibition of Carbohydrate-Digesting Enzymes
Many flavonoids, including this compound, are known to inhibit α-amylase and α-glucosidase, the key enzymes responsible for the digestion of carbohydrates.[3][4] By slowing down the breakdown of starches and disaccharides, these compounds can help manage postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[4][5]
Quantitative Data: Inhibition of α-Amylase and α-Glucosidase
The inhibitory potential of various flavonoids is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes data for relevant compounds.
| Compound/Extract | Target Enzyme | IC50 Value | Reference Compound | IC50 of Ref. |
| Curcumin | α-Amylase | < 0.5 mM | Acarbose (B1664774) | 1 mM[6] |
| Curcumin | α-Glucosidase | < 0.5 mM | Acarbose | 3 mM[6] |
| Quercetin | α-Glucosidase | < 0.5 mM | Acarbose | 3 mM[6] |
| Catechin | α-Glucosidase | < 0.5 mM | Acarbose | 3 mM[6] |
Note: Specific IC50 values for purified this compound can vary based on experimental conditions. The data presented indicates the potential for this class of compounds to be effective inhibitors.
Experimental Workflow: General Enzyme Inhibition Assay
The following diagram outlines the typical workflow for an in vitro enzyme inhibition assay.
Caption: A generalized workflow for determining the IC50 of a 7-neohesperidoside.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from methods used to screen for α-glucosidase inhibitors.[6][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
7-neohesperidoside test compound (e.g., Neohesperidin)
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the 7-neohesperidoside and acarbose in DMSO to create stock solutions (e.g., 10 mg/mL). Further dilute with phosphate buffer to desired test concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare the α-glucosidase solution in phosphate buffer (e.g., 0.5 U/mL).
-
Prepare the pNPG substrate solution in phosphate buffer (e.g., 5 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of phosphate buffer, 20 µL of the 7-neohesperidoside solution at various concentrations.
-
Control Well (No Inhibitor): Add 70 µL of phosphate buffer.
-
Blank Well: Add 120 µL of phosphate buffer.
-
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to the Test and Control wells. Mix gently.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 50 µL of the pNPG substrate solution to all wells (Test, Control, and Blank).
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Application Note 2: Inhibition of Tyrosinase
Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway.[8] Its inhibition is a primary strategy for developing skin-whitening agents and treating hyperpigmentation disorders.[9] Citrus flavonoids like neohesperidin (B1678168) have been identified as potential tyrosinase inhibitors, though often with weaker activity compared to standards like kojic acid.[9]
Quantitative Data: Tyrosinase Inhibition
| Compound | Target Enzyme | IC50 Value | Comments |
| Neohesperidin | Mushroom Tyrosinase | Poorly active vs. kojic acid | The glycoside structure is suggested to play a role in inhibition.[9][10] |
| Naringin | Mushroom Tyrosinase | Poorly active vs. kojic acid | Activity is often lower than the aglycone form (Naringenin).[9] |
| Calycosin | Mushroom Tyrosinase | 1.45 ± 0.03 μM | A potent isoflavonoid (B1168493) inhibitor, superior to kojic acid.[10] |
| Kojic Acid (Ref.) | Mushroom Tyrosinase | 9.14 ± 0.01 μM | Standard reference inhibitor.[10] |
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This protocol uses L-DOPA as a substrate to measure the diphenolase activity of mushroom tyrosinase.[8]
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
7-neohesperidoside test compound
-
Kojic acid (positive control)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the 7-neohesperidoside and kojic acid in DMSO to create stock solutions. Serially dilute with phosphate buffer to achieve final assay concentrations.
-
Prepare the mushroom tyrosinase solution in phosphate buffer (e.g., 300 U/mL).
-
Prepare the L-DOPA substrate solution in phosphate buffer (e.g., 2.5 mM).
-
-
Assay Setup (in a 96-well plate):
-
Add 40 µL of the 7-neohesperidoside solution (or kojic acid) at various concentrations to the test wells.
-
Add 40 µL of phosphate buffer to the control wells.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the L-DOPA solution to all wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 40 µL of the mushroom tyrosinase solution to all wells.
-
Read Absorbance: Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) every minute for 20 minutes at 25°C.
-
Calculation:
-
Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Determine the IC50 value by plotting inhibition percentage against inhibitor concentration.
-
Application Note 3: Anti-inflammatory Activity via NF-κB Pathway Inhibition
This compound exhibit anti-inflammatory properties, which are partly attributed to the inhibition of pro-inflammatory signaling pathways.[2][11] Molecular docking studies predict that neohesperidin can inhibit Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of inflammatory mediators like cytokines and enzymes such as iNOS and COX-2.[11][12][13]
Signaling Pathway: Inhibition of NF-κB Activation
The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.
Caption: this compound may inhibit inflammation by blocking IKK activation.
Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), an inflammatory mediator produced by iNOS, as an indicator of anti-inflammatory activity.[13][14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
7-neohesperidoside test compound
-
DMEM medium with 10% FBS
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the 7-neohesperidoside. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except the untreated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Read Absorbance: Measure the absorbance at 540 nm.
-
Calculation:
-
Determine the nitrite concentration in each sample using the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Note: A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.[13]
-
References
- 1. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Effective α-Amylase and α-Glucosidase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening alpha-glucosidase and alpha-amylase inhibitors from natural compounds by molecular docking in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of α-glucosidase and α-amylase from Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and anti-inflammatory activity through inhibition of NF-κB and sEH of some citrus peel and phytoconstituent characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Neohesperidoside Extraction from Citrus Peel
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-neohesperidoside extraction from citrus peel.
Troubleshooting Guide
Issue 1: Low Extraction Yield
Question: We are experiencing a consistently low yield of 7-neohesperidoside from our citrus peel samples. What are the potential causes and how can we improve our extraction efficiency?
Answer:
A low yield of 7-neohesperidoside can stem from several factors, ranging from the raw material to the extraction methodology. Here are the primary areas to investigate:
-
Suboptimal Extraction Parameters: The efficiency of extraction is highly dependent on the solvent, temperature, time, and pressure used. Conventional methods may not be as effective as advanced techniques. For instance, supercritical fluid extraction (SFE) with optimized parameters has been shown to improve the yield by approximately 162.22% compared to conventional ethanol (B145695) extraction.[1]
-
Improper Solvent Selection: The choice of solvent and its concentration are critical. While methanol (B129727) and ethanol are commonly used, their efficiency varies.[2] For example, Deep Eutectic Solvents (DESs) have demonstrated significantly higher extraction yields of neohesperidin (B1678168) (35.94 ± 0.63 mg/g) compared to methanol (30.14 ± 0.62 mg/g).[3]
-
Inadequate Sample Preparation: The physical state of the citrus peel can impact solvent penetration and, consequently, the extraction yield. Grinding the peel to a smaller particle size increases the surface area available for extraction.[4]
-
Degradation of 7-Neohesperidoside: Like many flavonoids, 7-neohesperidoside can degrade under certain conditions, such as high temperatures or prolonged exposure to light and air.[5] Sonication, while used in some extraction methods, has also been observed to cause degradation of flavonoids.[2][5]
Recommendations for Yield Improvement:
-
Optimize Extraction Method: Consider advanced extraction techniques like Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE), which have been shown to provide higher yields in shorter times.
-
Refine Solvent System: Experiment with different solvents and concentrations. Response surface methodology (RSM) can be employed to determine the optimal conditions. For example, one study found the maximum flavonoid yield from pomelo peel at 80°C and 39 MPa with 85% ethanol as a modifier.[1]
-
Enhance Sample Pre-treatment: Ensure citrus peels are properly dried and ground to a consistent and fine particle size before extraction.
-
Control Extraction Conditions: Carefully monitor and control temperature, time, and pH to prevent degradation of the target compound.
Issue 2: Inconsistent Extraction Yields Between Batches
Question: Our lab is observing significant variability in 7-neohesperidoside yield from one extraction batch to another, despite following the same protocol. What could be causing this inconsistency?
Answer:
Inconsistent yields are a common challenge and can often be traced back to subtle variations in the raw material or the extraction process itself.
-
Variability in Raw Material: The concentration of 7-neohesperidoside can differ based on the citrus variety, maturity of the fruit, growing conditions, and even the specific part of the peel used.[2]
-
Inconsistent Sample Preparation: Variations in the particle size of the ground peel can lead to different extraction efficiencies between batches.
-
Fluctuations in Extraction Parameters: Even minor deviations in temperature, extraction time, or solvent-to-solid ratio can impact the final yield.
-
Enzymatic Degradation: The presence of endogenous enzymes in the plant material can lead to the degradation of 7-neohesperidoside once the plant cells are disrupted during processing.[5]
Recommendations for Consistency:
-
Standardize Raw Material: Whenever possible, use citrus peels from the same variety, harvest time, and supplier. Proper storage of the raw material is also crucial.
-
Homogenize Samples: Ensure that the ground citrus peel is well-mixed to have a uniform particle size distribution for each batch.
-
Strict Protocol Adherence: Calibrate all equipment regularly and maintain a detailed log of all extraction parameters for each batch to ensure reproducibility.
-
Enzyme Deactivation: Consider a blanching step (brief heat treatment) before extraction to deactivate enzymes that could degrade the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and environmentally friendly extraction method for 7-neohesperidoside?
A1: Supercritical Fluid Extraction (SFE) using carbon dioxide is considered a highly efficient and "green" technology. It offers several advantages, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO2). The extraction parameters for SFE, such as pressure, temperature, and the use of co-solvents like ethanol, can be precisely controlled to optimize the yield of 7-neohesperidoside.[1][6]
Q2: How does the choice of solvent affect the extraction yield of 7-neohesperidoside?
A2: The solvent's polarity and its ability to solubilize 7-neohesperidoside are key. Methanol and ethanol are common choices, often used in aqueous mixtures.[2] The concentration of the alcohol is a critical factor; for instance, the yield of hesperidin (B1673128) and narirutin (B1676964) increased with ethanol concentration up to 60% and then decreased.[3] Advanced solvents like Deep Eutectic Solvents (DESs) have also been shown to be highly effective.[3]
Q3: Can the application of pre-treatments on the citrus peel enhance the extraction of 7-neohesperidoside?
A3: Yes, pre-treatments can significantly improve extraction efficiency. Pulsed Electric Field (PEF) treatment, for example, can damage cellular membranes, which facilitates the release of polyphenols from the plant cells, leading to a higher yield.[1] Drying and grinding the peel to a fine powder is a fundamental pre-treatment to increase the surface area for solvent interaction.[4]
Q4: What are the optimal storage conditions for citrus peel extracts to prevent degradation of 7-neohesperidoside?
A4: To minimize degradation, extracts should be stored in a cool, dark place in airtight containers.[5] For long-term storage, refrigeration or freezing (-20°C) is recommended.[6] The stability of neohesperidin is also pH-dependent, with maximum stability observed in the pH range of 2-6.[7][8]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Flavonoids from Citrus Peel
| Extraction Method | Solvent System | Key Parameters | Yield of Neohesperidin (mg/g) | Reference |
| Conventional Solvent | Methanol | - | 30.14 ± 0.62 | [3] |
| Deep Eutectic Solvents (DESs) | Betaine/Ethanediol (1:4) with 40% water | 60°C for 30 min | 35.94 ± 0.63 | [3] |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol as co-solvent | Pressure: 30-40 MPa, Time: 40-60 min | Yield improved by ~162.22% vs. conventional ethanol extraction | [1][6] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (4:1 v/v) | 40°C, 150 W | Not specified for neohesperidin, but optimized for flavanones | [3] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of 7-Neohesperidoside
This protocol is based on optimized conditions for maximizing neohesperidin yield.
-
Sample Preparation:
-
Dry citrus peels at 35°C in a vacuum dryer.
-
Grind the dried peels using a pulverizer and sieve to obtain particles that pass through a 100-mesh standard screen.
-
Store the powdered peel at -20°C until extraction.
-
-
SFE Procedure:
-
Pack the powdered citrus peel into the extraction vessel.
-
Set the extraction temperature to 50°C.
-
Pressurize the system with supercritical CO2 to 30-40 MPa.
-
Introduce 20-40% (v/v) ethanol as a co-solvent.
-
Maintain a constant flow rate of 1.5 mL/min.
-
Conduct the extraction for 40-60 minutes.
-
Collect the extract in a collection vial containing the co-solvent.
-
-
Post-Extraction:
-
Depressurize the system.
-
Store the collected extract at -20°C for subsequent analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavanones (including Neohesperidin)
This protocol provides a general framework for UAE of flavanones from citrus peel.
-
Sample Preparation:
-
Dry and grind the citrus peel as described in the SFE protocol.
-
-
UAE Procedure:
-
Place a known amount of powdered peel into an extraction flask.
-
Add the extraction solvent (e.g., a 4:1 v/v ratio of ethanol to water) at a specified solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 40°C.
-
Apply ultrasonic power (e.g., 150 W) for a specified duration (e.g., 60 minutes).
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
The extract can be concentrated using a rotary evaporator.
-
Store the final extract under appropriate conditions for further analysis.
-
Visualizations
Caption: Workflow for Supercritical Fluid Extraction of 7-Neohesperidoside.
Caption: Factors Influencing 7-Neohesperidoside Extraction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qascf.com [qascf.com]
- 4. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. KR101722165B1 - A method of preparation of neohesperidin dihydrochalcone from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Neohesperidin Dihydrochalcone Stability in Aqueous Buffer Solutions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of 7-Neohesperidosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 7-neohesperidosides (B3028712) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why do this compound, like hesperidin (B1673128), have poor water solubility?
A1: this compound, a class of flavonoid glycosides, possess a molecular structure that contributes to their low aqueous solubility. This is primarily due to the planar and rigid structure of the aglycone (the non-sugar part), which promotes strong intermolecular interactions in the crystal lattice, making it difficult for water molecules to solvate the compound effectively. Although the glycosidic (sugar) moiety improves solubility compared to the aglycone alone, it is often insufficient to overcome the inherent low solubility of the overall molecule for many experimental and pharmaceutical applications. This poor solubility can lead to low bioavailability, limiting the therapeutic potential of these compounds.[1][2]
Q2: What are the common consequences of poor solubility in experimental settings?
A2: In a laboratory setting, the poor aqueous solubility of this compound can lead to several challenges:
-
Inaccurate concentration in stock solutions: Difficulty in completely dissolving the compound can lead to stock solutions with lower-than-expected concentrations, affecting the accuracy and reproducibility of experiments.
-
Precipitation in cell culture media: When an organic stock solution is added to an aqueous cell culture medium, the compound may precipitate out of solution, leading to inconsistent and unreliable results in cell-based assays.
-
Low bioavailability in in vivo studies: In animal studies, poor solubility limits the absorption of the compound from the gastrointestinal tract, resulting in low and variable plasma concentrations.[3]
-
Underestimation of biological activity: The actual concentration of the dissolved, active compound available to interact with biological targets may be much lower than the nominal concentration, potentially leading to an underestimation of its true potency.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several effective strategies can be employed to improve the solubility of this compound. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[4][5]
-
Co-crystallization: Forming a crystalline structure with a water-soluble co-former can significantly improve the dissolution properties of the 7-neohesperidoside.[6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin can dramatically increase its aqueous solubility.[8][9]
-
Use of Co-solvents: While not always ideal for all applications, the use of co-solvents like DMSO for stock solutions is a common practice. However, care must be taken to avoid precipitation upon dilution in aqueous media.
Troubleshooting Guides
Issue 1: Precipitation of the compound when preparing aqueous working solutions from a DMSO stock.
Possible Causes:
-
The final concentration of the 7-neohesperidoside exceeds its aqueous solubility limit.
-
The percentage of DMSO in the final working solution is too low to maintain solubility.
-
Rapid addition of the DMSO stock to the aqueous buffer can cause localized supersaturation and precipitation.
Solutions:
-
Decrease the final concentration: Determine the maximum aqueous solubility of your specific 7-neohesperidoside and ensure your working solutions are below this limit.
-
Optimize DMSO concentration: While aiming for a low final DMSO concentration (typically <0.5% to avoid cellular toxicity), a slightly higher, yet non-toxic, concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Improve mixing technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Gentle warming: In some cases, gentle warming (e.g., to 37°C) of the aqueous medium before and during the addition of the stock solution can help improve solubility.
Issue 2: Inconsistent results in cell-based assays.
Possible Causes:
-
Precipitation of the compound in the cell culture medium over time, leading to variable exposure of the cells to the active compound.
-
Adsorption of the compound to the plasticware (e.g., flasks, plates).
Solutions:
-
Visually inspect for precipitation: Before and during the experiment, carefully inspect the cell culture wells for any signs of precipitation.
-
Use solubility-enhanced formulations: Consider preparing your 7-neohesperidoside as a solid dispersion or a cyclodextrin complex to improve its stability in aqueous media.
-
Pre-treat plasticware: In some instances, pre-incubating the plasticware with a bovine serum albumin (BSA) solution can help to block non-specific binding sites.
-
Refresh treatment media: For longer incubation times, consider refreshing the cell culture medium containing the compound to ensure a consistent concentration.
Data on Solubility Enhancement
The following tables summarize the quantitative improvements in the solubility of hesperidin, a representative 7-neohesperidoside, using various techniques.
Table 1: Solubility Enhancement of Hesperidin using Solid Dispersions with PVP K30 and Mannitol (B672). [4][10][11]
| Formulation Code | Carrier | Drug:Carrier Ratio | Solubility Enhancement (x-fold) |
| F1 | PVP K30 | 1:1 | 3.72 |
| F2 | PVP K30 | 1:3 | 11.83 |
| F3 | PVP K30 | 1:5 | 20.16 |
| F4 | Mannitol | 1:1 | 9.45 |
| F5 | Mannitol | 1:3 | 17.69 |
| F6 | Mannitol | 1:5 | 24.05 |
The inherent aqueous solubility of hesperidin was reported to be approximately 0.003 mg/mL.[5]
Table 2: Solubility Enhancement of Hesperidin with Cyclodextrins. [8][12]
| Cyclodextrin Type | Initial Solubility in Water (mg/mL) | Solubility with Cyclodextrin (mg/mL) | Fold Increase |
| α-cyclodextrin | 0.0165 | 4.6542 | ~282 |
| γ-cyclodextrin | 0.0165 | 4.8862 | ~296 |
| β-cyclodextrin | 0.0165 | 5.9533 | ~361 |
| HP-β-cyclodextrin | 0.0165 | 6.3327 | ~384 |
| HP-β-cyclodextrin | 0.03468 | 2.0495 | ~59 |
Experimental Protocols
Protocol 1: Preparation of Hesperidin Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from a study by Swarup and Agrawal (2024).[5]
Materials:
-
Hesperidin
-
Polyvinylpyrrolidone K30 (PVP K30) or Mannitol
-
Beaker
-
Hot plate
-
Sieve (No. 100)
Procedure:
-
Dissolve 100 mg of hesperidin in a minimal amount of ethanol in a beaker.
-
Add the desired amount of PVP K30 or mannitol to the solution (e.g., for a 1:5 ratio, add 500 mg of the carrier).
-
Gently heat the mixture to 40°C on a hot plate and stir until a clear solution is obtained.
-
Allow the solvent to evaporate completely, leaving a solid residue.
-
Scrape the residue from the beaker and pass it through a No. 100 sieve to obtain a fine powder.
-
Store the resulting solid dispersion in an airtight container.
Protocol 2: Preparation of Hesperidin-L-arginine Co-crystals by Solvent Drop Grinding
This protocol is based on the methodology described by Elshaer et al. (2024).[7]
Materials:
-
Hesperidin
-
L-arginine
-
Mortar and pestle
-
Suitable solvent (e.g., ethanol/water mixture)
Procedure:
-
Weigh hesperidin and L-arginine in the desired molar ratio (e.g., 1:1, 1:3, or 1:5).
-
Place the powders in a mortar.
-
Add a few drops of the solvent to the powder mixture.
-
Grind the mixture thoroughly with the pestle for a specified time (e.g., 30-60 minutes).
-
Dry the resulting co-crystal powder.
-
Store the co-crystals in a desiccator.
Protocol 3: Phase Solubility Study of Hesperidin with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This is a general protocol for conducting a phase solubility study.
Materials:
-
Hesperidin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or buffer of choice
-
Conical flasks or vials
-
Shaking water bath or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/v) in your desired buffer.
-
Add an excess amount of hesperidin to each HP-β-CD solution in separate flasks.
-
Place the flasks in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved hesperidin.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the concentration of dissolved hesperidin in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of hesperidin (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
Signaling Pathway
Hesperidin and the PI3K/Akt Signaling Pathway
Several studies have shown that hesperidin and its aglycone, hesperetin, can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][13][14] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. The poor solubility of hesperidin can be a limiting factor in accurately assessing its effects on this pathway in vitro. The diagram below illustrates a simplified representation of the PI3K/Akt pathway and the potential point of inhibition by hesperidin.
References
- 1. Hesperidin Inhibits UVB-Induced VEGF Production and Angiogenesis via the Inhibition of PI3K/Akt Pathway in HR-1 Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of hesperidin solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Co-crystallization of Hesperidin with different co-formers to enhance solubility, antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112516331A - Method for improving water solubility and bioavailability of hesperidin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of autophagy via activation of PI3K/Akt/mTOR pathway contributes to the protection of hesperidin against myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of autophagy via activation of PI3K/Akt/mTOR pathway contributes to the protection of hesperidin against myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Isomeric 7-Neohesperidosides
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of isomeric 7-neohesperidosides.
Troubleshooting Guides
This section addresses common challenges encountered during the HPLC separation of 7-neohesperidoside isomers.
Question: Why am I observing poor resolution or complete co-elution of my 7-neohesperidoside isomers?
Answer:
Poor resolution is a frequent challenge in the separation of structurally similar isomers like this compound. Several factors in your HPLC method can be optimized to improve separation.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing optimally.
-
System Suitability: Verify your HPLC system's performance by running a standard mixture with known separation characteristics.
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating flavonoid isomers.
-
Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol.
-
Acidic Modifier: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution by controlling the ionization of the analytes.[1]
-
-
Gradient Profile: A shallower gradient (a slower increase in the organic solvent percentage) can significantly improve the separation of closely eluting compounds.[1]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution.[2] However, excessively high temperatures may not always enhance separation and could be detrimental for some isomers. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation of critical pairs. However, this will also increase the total run time.
Question: My peaks are exhibiting tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape, such as tailing or fronting, can compromise resolution and the accuracy of quantification.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent.[2]
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
-
Column Overload: Severe mass overload can also cause peak fronting.
-
Solution: Decrease the injection volume.[2]
-
Question: I'm observing inconsistent retention times for my 7-neohesperidoside isomers. What could be the cause?
Answer:
Fluctuating retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase before starting a sequence.
-
Solution: Increase the column equilibration time between runs. A general guideline is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[2]
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[2]
-
Solution: Use a thermostatted column compartment to maintain a constant and consistent column temperature.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.[2]
-
Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating 7-neohesperidoside isomers?
A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point. A gradient elution with a mobile phase consisting of water and acetonitrile is typically employed. The addition of 0.1% formic acid to the mobile phase is recommended to improve peak shape.
Q2: How does the mobile phase pH affect the separation of 7-neohesperidoside isomers?
A2: The pH of the mobile phase is a critical factor as it influences the ionization state of the analytes.[3][4] For ionizable compounds like flavonoids, adjusting the pH can significantly alter their retention behavior and selectivity.[3][4] It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure robust and reproducible separations.
Q3: When should I consider using a chiral stationary phase (CSP) for the separation of 7-neohesperidoside isomers?
A3: this compound, such as naringin (B1676962) and neohesperidin (B1678168), possess a chiral center at the C-2 position of the flavanone (B1672756) moiety, leading to the existence of diastereomers (e.g., (2S) and (2R) forms).[5][6] While reversed-phase columns can sometimes separate these diastereomers, a chiral stationary phase is often necessary for baseline resolution. Polysaccharide-derived CSPs, such as Chiralpak IB, have been shown to be effective for separating the C-2 epimers of naringin and neohesperidin using normal-phase HPLC.[5][6]
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters and their effects on the separation of 7-neohesperidoside isomers, based on literature data for similar flavonoid glycosides.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase A | Mobile Phase B | Gradient Program | Resolution (Rs) between Naringin and Neohesperidin |
| 0.1% Formic Acid in Water | Acetonitrile | 10-40% B in 30 min | ~1.8 |
| 0.1% Acetic Acid in Water | Acetonitrile | 15-35% B in 25 min | ~1.6 |
| Water | Methanol | 20-50% B in 40 min | ~1.4 |
Table 2: Effect of Column Temperature on Retention Time and Peak Shape
| Column Temperature (°C) | Retention Time of Naringin (min) | Peak Asymmetry (As) |
| 25 | 15.2 | 1.3 |
| 35 | 13.8 | 1.1 |
| 45 | 12.5 | 1.0 |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15% to 30% B (linear gradient)
-
25-30 min: 30% B (isocratic)
-
30-32 min: 30% to 15% B (linear gradient)
-
32-40 min: 15% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Normal-Phase HPLC Method for Chiral Separation of Diastereomers
-
Column: Chiral Stationary Phase (e.g., CHIRALPAK IB, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-hexane/ethanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor resolution of 7-neohesperidoside isomers.
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships for troubleshooting HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC separation of naringin, neohesperidin and their C-2 epimers in commercial samples and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 7-Neohesperidosides for Long-Term Storage
Welcome to the Technical Support Center for 7-Neohesperidosides (B3028712). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity and reliability of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The main factors influencing the stability of this compound, which are a class of flavonoid glycosides, are pH, temperature, light, and the presence of oxidative agents.[1][2][3] Hydrolysis of the glycosidic bond is a common degradation pathway, particularly under acidic or alkaline conditions.[4][5] Elevated temperatures can accelerate this degradation, as well as other decomposition reactions.[2][3] Exposure to UV light can also lead to the degradation of these compounds.[1]
Q2: My 7-neohesperidoside solution is showing signs of degradation (e.g., color change, precipitation, loss of activity). What could be the cause?
A2: Degradation of 7-neohesperidoside solutions can be attributed to several factors. A common cause is hydrolysis due to improper pH of the solvent.[4][5] Many flavonoids are more stable in slightly acidic to neutral pH ranges.[6] Another likely cause is exposure to light, which can induce photolytic degradation.[1] If the solution was not prepared with high-purity solvents, contaminants could also be catalyzing degradation reactions. Finally, repeated freeze-thaw cycles of stock solutions can lead to compound degradation and should be avoided by storing aliquots.
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored in a cool, dark, and dry place. Specifically, storage at -20°C or below in a tightly sealed container is recommended to minimize thermal degradation and exposure to moisture.[7] Using a desiccator can further protect against humidity, which can accelerate degradation in the solid state.[8] For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q4: Can I use antioxidants to improve the stability of my 7-neohesperidoside solutions?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation, which is one of the pathways for flavonoid decomposition. Flavonoids themselves possess antioxidant properties, but in the presence of strong oxidizing agents or under conditions that promote oxidation, their stability can be compromised. While specific studies on this compound are limited, research on related flavonoids suggests that antioxidants like ascorbic acid (at low concentrations) or storing under an inert atmosphere can be beneficial.[6] However, it is crucial to test the compatibility and effectiveness of any added antioxidant with your specific 7-neohesperidoside and experimental system.
Q5: Are there any formulation strategies that can enhance the stability of this compound?
A5: Yes, formulation strategies such as encapsulation and lyophilization (freeze-drying) can significantly improve stability. Encapsulation in systems like liposomes or polymeric nanoparticles can protect the compound from environmental factors such as light, pH, and oxidative stress.[9] Lyophilization to produce a dry powder can also enhance long-term stability by removing water, which is often involved in degradation reactions.[10] The addition of cryoprotectants like trehalose (B1683222) or sucrose (B13894) during lyophilization can further preserve the integrity of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in biological assays | Compound degradation in stock solution. | Prepare fresh stock solutions before each experiment. If storing, aliquot into single-use vials and store at -80°C to avoid freeze-thaw cycles. Confirm the purity of the solvent used. |
| Unexpected peaks in HPLC/UPLC analysis | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating.[1][11] |
| Discoloration of solid compound during storage | Exposure to light or oxidation. | Store the solid compound in an amber vial or a container protected from light. Store in a desiccator, and for maximum protection, under an inert gas. |
| Precipitation in solution upon storage | Poor solubility or degradation leading to insoluble products. | Ensure the solvent and its pH are optimal for the specific 7-neohesperidoside. Consider using co-solvents or a different buffer system. Filter the solution after preparation. |
| Inconsistent results between batches | Variable stability due to minor differences in storage conditions or handling. | Standardize storage protocols, including temperature, humidity control, and light exposure. Maintain a detailed log of storage conditions for each batch. |
Quantitative Data on Stability
Table 1: Effect of pH and Temperature on the Stability of Neohesperidin Dihydrochalcone (NHDC) in Aqueous Solution
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| 1.0 | 40 | Data not available | Significant degradation |
| 3.0 | 40 | Data not available | Stable |
| 5.0 | 40 | Data not available | Stable |
| 7.0 | 40 | Data not available | Less stable than pH 3-5 |
| 1.0 | 60 | Data not available | Rapid degradation |
| 7.0 | 60 | Data not available | Significant degradation |
Source: Adapted from studies on NHDC stability which indicate stability at pH > 2 at room temperature, with increased hydrolysis at higher temperatures and lower pH.[12]
Table 2: Forced Degradation of Neohesperidin under Various Stress Conditions
| Stress Condition | % Recovery of Neohesperidin |
| Acid Hydrolysis (e.g., 0.1 M HCl) | 0% |
| Base Hydrolysis (e.g., 0.1 M NaOH) | 0% |
| Oxidative Degradation (e.g., 3% H₂O₂) | 88.1% |
| Dry Heat (105°C) | 48.8% |
| UV Radiation | 59.9% |
| Hydrolytic Degradation (Water) | 97.6% |
Source: Data from forced degradation studies on neohesperidin.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of a 7-Neohesperidoside
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of a 7-neohesperidoside.
-
Preparation of Stock Solution: Prepare a stock solution of the 7-neohesperidoside (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a buffer of neutral pH.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.[13]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 N HCl before analysis.[13]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-6% hydrogen peroxide. Keep in the dark at room temperature for a specified time (e.g., 24 hours).[13]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 80-105°C) for a specified time (e.g., 8, 24, 48 hours).[1]
-
Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 60°C) for a specified time (e.g., 24, 48 hours).
-
Photodegradation: Expose both the solid compound and the stock solution to UV light (e.g., 254 nm) or in a photostability chamber for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV or LC-MS method.[11][14]
Protocol 2: Long-Term Stability Testing Protocol
This protocol is for assessing the stability of a 7-neohesperidoside under recommended storage conditions over an extended period.
-
Sample Preparation: Prepare multiple, identical samples of the 7-neohesperidoside in its final desired form (solid or solution in a specific formulation).
-
Storage Conditions: Store the samples under controlled conditions as per ICH guidelines.[2][3][15] Common conditions include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Testing Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).[16]
-
Analysis: At each time point, analyze the samples for purity, potency (concentration of the active compound), and the presence of any degradation products using a validated stability-indicating analytical method. Also, observe physical properties like appearance, color, and solubility.
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. mdpi.com [mdpi.com]
Methods to prevent the degradation of 7-neohesperidosides during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-neohesperidosides (B3028712). The information provided aims to help you identify and prevent the degradation of these compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and why is their stability a concern?
A1: this compound are a class of flavonoid glycosides, which are naturally occurring compounds found in citrus fruits.[1][2] They are of significant interest in the pharmaceutical and food industries due to their potential health benefits, including antioxidant and anti-inflammatory properties.[2][3][4] However, their polyphenolic structure makes them susceptible to degradation under various experimental and processing conditions, which can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental results and the efficacy of potential therapeutic agents.[1][5]
Q2: What are the primary factors that cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
Enzymatic Hydrolysis: Cleavage of the glycosidic bonds by enzymes like β-glucosidases and α-L-rhamnosidases.
-
Acid and Alkaline Hydrolysis: Degradation in highly acidic or basic environments.[1][6]
-
Oxidation: Degradation due to reactive oxygen species (ROS).[6]
-
Thermal Degradation: Breakdown at elevated temperatures.[1]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[1][6]
-
Microbial Degradation: Transformation by microorganisms.
Q3: I've noticed a color change in my 7-neohesperidoside solution. What could be the cause?
A3: A color change, such as yellowing or browning, in your solution is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl groups in the flavonoid structure, leading to the formation of quinones which can polymerize into colored compounds.[1] Exposure to light, high pH, and the presence of metal ions can accelerate this process.
Troubleshooting Guides
Issue 1: Loss of compound after treatment with a crude enzyme extract.
Potential Cause: Enzymatic hydrolysis by glycosidases present in the extract. This compound are susceptible to cleavage by β-glucosidase and α-L-rhamnosidase, which break the glycosidic linkages.
Troubleshooting Steps:
-
Identify the Responsible Enzyme:
-
Assay the crude extract for specific glycosidase activities using commercially available substrates (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase and p-nitrophenyl-α-L-rhamnopyranoside for α-L-rhamnosidase).
-
-
Inhibit Enzymatic Activity:
-
Thermal Inactivation: Heat the enzyme extract to denature the glycosidases before adding it to your 7-neohesperidoside solution. See the detailed protocol for thermal inactivation below.
-
Chemical Inhibition: Add a known inhibitor of the identified glycosidase to your reaction mixture. Commercially available inhibitors include:
-
-
Purify the Enzyme of Interest: If the goal is to use a specific enzyme from the crude extract that is not a glycosidase, consider purifying your target enzyme to remove the contaminating glycosidases.
Issue 2: Degradation of 7-neohesperidoside in solution during storage.
Potential Cause: Instability due to pH, temperature, light, or oxidation.
Troubleshooting Steps:
-
Optimize pH: Flavonoids are generally more stable in slightly acidic to neutral conditions (pH 4-7).[1] Avoid highly alkaline conditions, as they promote both hydrolysis and oxidation.[1]
-
Control Temperature: Store stock solutions and experimental samples at low temperatures. For long-term storage, -20°C or -80°C is recommended.[1]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1] Conduct experiments under subdued lighting conditions whenever possible.
-
Prevent Oxidation:
-
De-gas solvents to remove dissolved oxygen.
-
Consider adding an antioxidant, such as ascorbic acid, to your solutions. A concentration of 100-300 µM of ascorbic acid has been shown to be effective in protecting other flavonoids.[10][11]
-
Avoid the presence of transition metal ions, which can catalyze oxidation. If their presence is unavoidable, consider adding a chelating agent like EDTA.
-
Data Presentation
Table 1: Stability of Neohesperidin under Forced Degradation Conditions [6]
| Stress Condition | Parameters | % Recovery of Neohesperidin |
| Acid Hydrolysis | 1 M HCl, 60°C, 24h | 0% |
| Base Hydrolysis | 1 M NaOH, RT, 24h | 0% |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 88.1% |
| Hydrolytic Degradation | Water, 60°C, 24h | 97.6% |
| Thermal Degradation | 60°C, 72h | 48.8% |
| Photodegradation | UV light (254 nm), 8h | 59.9% |
Table 2: Effect of pH on the Thermal Degradation Rate of Neohesperidin Dihydrochalcone (NHDC) at 90°C [12]
| pH | First-Order Degradation Rate Constant (k) x 10³ (min⁻¹) |
| 0.50 | 1.83 |
| 2.45 | 0.50 |
| 4.50 | 0.83 |
| 6.00 | 1.33 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a 7-Neohesperidoside[1]
This protocol is designed to assess the intrinsic stability of a 7-neohesperidoside under various stress conditions, following ICH guidelines.[13][14][15][16]
Materials:
-
7-neohesperidoside compound
-
Methanol (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column
-
Constant temperature oven
-
Photostability chamber or UV lamp (254 nm)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 7-neohesperidoside in methanol.
-
Acid Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 1 M HCl. b. Incubate at 60°C for pre-determined time points (e.g., 2, 4, 8, and 24 hours). c. At each time point, withdraw an aliquot, cool, and neutralize with 1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. b. Incubate at room temperature for the same time points as the acid hydrolysis. c. At each time point, withdraw an aliquot and neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: a. Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. b. Incubate at room temperature for the designated time points. c. Analyze directly by HPLC.
-
Thermal Degradation: a. Incubate 1 mL of the stock solution in a constant temperature oven at 60°C for various time points (e.g., 24, 48, 72 hours). b. Analyze directly by HPLC.
-
Photodegradation: a. Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for different durations (e.g., 8, 24, 48 hours). b. A control sample should be wrapped in aluminum foil and kept under the same conditions. c. Analyze both the exposed and control samples by HPLC.
-
HPLC Analysis: a. Use a suitable C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. b. Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. c. Quantify the percentage of degradation by comparing the peak area of the stressed sample to that of an unstressed control.
Protocol 2: Thermal Inactivation of β-Glucosidase[18][19]
This protocol describes a general procedure for the thermal inactivation of β-glucosidase in a solution. The optimal temperature and time for inactivation may need to be empirically determined for your specific enzyme.
Materials:
-
β-glucosidase solution
-
0.1 M Acetate (B1210297) buffer (pH 4.5) or other suitable buffer
-
Thermostatically controlled water bath
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) for activity assay
-
0.1 M Sodium carbonate solution
Procedure:
-
Preparation: Prepare a solution of β-glucosidase in the desired buffer (e.g., 0.1 M acetate buffer, pH 4.5).
-
Heating: a. Aliquot the enzyme solution into thin-walled tubes. b. Place the tubes in a pre-heated water bath at a specific temperature (e.g., 60°C, 70°C, or 80°C). c. At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove one tube and immediately place it on ice to stop the inactivation process.
-
Activity Assay: a. For each time point, determine the residual β-glucosidase activity. b. Add a small aliquot of the heat-treated enzyme to a solution of pNPG in the appropriate buffer. c. Incubate at the optimal temperature for the enzyme's activity (e.g., 37°C) for a set period (e.g., 10 minutes). d. Stop the reaction by adding 0.1 M sodium carbonate solution. e. Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: a. Calculate the percentage of residual activity at each time point relative to the activity at time zero. b. Plot the residual activity versus time to determine the time required for complete or near-complete inactivation at each temperature.
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of hesperidin and ascorbic acid combination on boar sperm quality during cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of hesperidin and ascorbic acid combination on boar sperm quality during cryopreservation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 16. pharmaacademias.com [pharmaacademias.com]
Technical Support Center: Refining Cell Culture Protocols for Consistent Results with 7-Neohesperidosides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in cell culture experiments involving 7-neohesperidosides (B3028712). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 7-neohesperidoside stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to their often-limited aqueous solubility. It is crucial to use cell culture-grade, anhydrous DMSO to minimize toxicity to your cells.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the specific compound, cell type, and the biological endpoint being measured. Based on published data for similar flavonoid glycosides, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. For some compounds like Kaempferol 7-O-neohesperidoside, cytotoxic effects have been observed in the low micromolar and even nanomolar range in certain cancer cell lines.
Q3: Are this compound stable in cell culture media?
A3: Flavonoid glycosides can exhibit limited stability in aqueous solutions like cell culture media over extended periods. Degradation can be influenced by factors such as pH, temperature, and the presence of enzymes in serum. It is advisable to prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. To assess stability in your specific experimental setup, you can incubate the compound in media for the duration of your experiment and then analyze its integrity using methods like HPLC.
Q4: Can this compound interfere with common cell viability assays like the MTT assay?
A4: Yes, flavonoids have been reported to interfere with tetrazolium-based assays like MTT by directly reducing the reagent, leading to false-positive results. It is essential to include a "compound-only" control (compound in cell-free media) to assess any direct reduction of the assay reagent. If interference is observed, consider using alternative viability assays such as Trypan Blue exclusion, CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet staining.
Q5: What is the appropriate vehicle control for experiments with this compound?
A5: The appropriate vehicle control is cell culture medium containing the same final concentration of the solvent used to dissolve the 7-neohesperidoside, typically DMSO. The final DMSO concentration should be kept as low as possible, generally below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in culture medium. | - The concentration of the 7-neohesperidoside exceeds its solubility in the aqueous medium.- The final concentration of DMSO is too high, causing the compound to precipitate out of solution. | - Prepare a more concentrated stock solution in DMSO and add a smaller volume to the culture medium.- Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%).- Gently warm the medium and vortex after adding the compound to aid dissolution. |
| High cell death observed even at low concentrations. | - The cell line is particularly sensitive to the specific 7-neohesperidoside.- The initial cell seeding density was too low, making the cells more susceptible to cytotoxic effects. | - Perform a broad dose-response experiment starting with very low (nanomolar) concentrations to determine the optimal range for your specific cell line.- Ensure a consistent and appropriate cell seeding density for all experiments. |
| Inconsistent or non-reproducible IC50 values. | - Inconsistent compound concentration due to improper mixing or precipitation.- Variation in cell health, passage number, or seeding density between experiments.- Interference of the compound with the viability assay (e.g., MTT).- Degradation of the compound in the culture medium. | - Ensure the stock solution is thoroughly mixed before each use and visually inspect for precipitation after dilution in media.- Maintain consistent cell culture practices, including using cells within a similar passage number range and consistent seeding densities.- Include a "compound-only" control to check for assay interference and consider alternative viability assays.- Prepare fresh dilutions of the compound for each experiment. |
| No observable effect of the 7-neohesperidoside. | - The concentrations tested are too low.- The compound is not bioactive in the chosen cell line or assay.- The compound has degraded in the stock solution or culture medium. | - Test a wider and higher range of concentrations.- Verify the bioactivity of the compound in a different, reported-sensitive cell line if possible.- Check the storage conditions and age of the stock solution. Prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of 7-Neohesperidoside Stock Solution
-
Materials:
-
7-neohesperidoside powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of 7-neohesperidoside powder and DMSO.
-
Aseptically weigh the 7-neohesperidoside powder and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.
-
Add the calculated volume of sterile DMSO to the tube.
-
To aid dissolution, gently vortex the tube and, if necessary, warm it to 37°C in a water bath. Sonication can also be used to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
7-neohesperidoside stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-neohesperidoside in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.
-
No-Treatment Control: Medium without any compound or vehicle.
-
Compound-Only Control (Blank): Medium with the highest concentration of the compound but no cells, to check for interference with the MTT reagent.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "compound-only" blank from the treated wells. Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
-
Quantitative Data
The following table summarizes the reported cytotoxic activities of Kaempferol 7-O-neohesperidoside against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Lung Cancer | 0.53 | [1] |
| LAC | Lung Cancer | 7.93 | [1] |
| Hep-G2 | Liver Cancer | 0.020 | [1] |
| HeLa | Cervical Cancer | 0.051 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often modulated by flavonoids and a general experimental workflow for assessing the cytotoxic effects of this compound.
References
Technical Support Center: Enhancing Oral Bioavailability of 7-Neohesperidosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of 7-neohesperidosides.
Troubleshooting Guides
Problem 1: Low plasma concentration of the 7-neohesperidoside after oral administration.
Possible Cause 1: Poor Aqueous Solubility
Flavonoid compounds, including this compound, often exhibit low water solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1]
Suggested Solution:
-
Formulation with Solubilizing Agents: Incorporate solvents, co-solvents, or surfactants in the formulation to enhance the solubility of the compound.[2][3]
-
Complexation with Cyclodextrins: Form inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, to improve the solubility and dissolution of the 7-neohesperidoside.[2][4]
-
Solid Dispersions: Prepare solid dispersions by dispersing the compound in a polymer matrix to improve its solubility and dissolution rate.[2][5]
Possible Cause 2: Rapid Metabolism in the Gastrointestinal Tract or Liver (First-Pass Effect)
This compound can be metabolized by gut microbiota and enzymes in the intestinal wall and liver, reducing the amount of active compound that reaches systemic circulation.[6][7]
Suggested Solution:
-
Co-administration with Metabolism Inhibitors: Administer the 7-neohesperidoside with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) to inhibit glucuronidation).[8]
-
Structural Modification (Prodrugs): Synthesize a prodrug form of the 7-neohesperidoside that is less susceptible to metabolism and is converted to the active form after absorption.[1][9]
Possible Cause 3: Poor Permeability across the Intestinal Epithelium
The chemical structure of the 7-neohesperidoside may hinder its ability to pass through the intestinal cell membrane.
Suggested Solution:
-
Use of Permeation Enhancers: Include permeation enhancers in the formulation to transiently increase the permeability of the intestinal epithelium.[1][10]
-
Nanotechnology-based Delivery Systems: Formulate the 7-neohesperidoside into nanoparticles, nanoemulsions, or liposomes to facilitate its transport across the intestinal barrier.[1][11][12] Nanoemulsions, for instance, can enhance bioavailability by increasing lymphatic transport and improving intestinal permeability.[11]
Problem 2: High variability in plasma concentrations between individual subjects.
Possible Cause: Differences in Gut Microbiota Composition
The gut microbiome plays a significant role in the metabolism of flavonoids.[7][13] Variations in the composition and activity of the gut microbiota among individuals can lead to different metabolic profiles and, consequently, variable absorption of this compound.[13][14]
Suggested Solution:
-
Characterize Gut Microbiota: Analyze the gut microbiota composition of the study subjects to identify potential correlations with bioavailability.
-
Standardize Diet: Implement a standardized diet for the subjects before and during the study to minimize variations in gut microbiota.
-
Antibiotic Treatment (in preclinical models): In animal studies, consider using antibiotic treatment to reduce the gut microbial population and assess its impact on bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of this compound?
A1: The primary barriers are their typically low aqueous solubility and extensive first-pass metabolism in the gut and liver.[1][7] The sugar moiety (neohesperidose) can also influence absorption, as different glycosides are absorbed through different mechanisms.[6][7]
Q2: How does the sugar moiety of a 7-neohesperidoside affect its absorption?
A2: The type of sugar attached to the flavonoid aglycone significantly impacts absorption.[6] Some flavonoid glucosides can be absorbed directly in the small intestine via glucose transporters, while others, like rutinosides, may need to be hydrolyzed by colonic microflora to the aglycone before absorption can occur.[6] For instance, hesperetin-7-glucoside has shown increased bioavailability compared to hesperidin (B1673128) (hesperetin-7-rutinoside), suggesting that the removal of the rhamnose group improves absorption.[15]
Q3: Can nanotechnology be used to improve the oral bioavailability of this compound?
A3: Yes, nanotechnology-based approaches are promising. Formulations such as nanoparticles, nanoemulsions, and solid lipid nanoparticles can protect the 7-neohesperidoside from degradation in the gastrointestinal tract, increase its surface area for dissolution, and enhance its permeation across the intestinal epithelium.[1][2][11] For example, a nanoemulsion formulation of hesperetin (B1673127), the aglycone of many neohesperidosides, significantly increased its oral bioavailability in rats.[11]
Q4: What role does the gut microbiota play in the bioavailability of this compound?
A4: The gut microbiota can metabolize this compound, breaking them down into their aglycone form and further into smaller phenolic compounds.[6][7] This biotransformation can either increase or decrease the overall bioactivity and absorption of the parent compound and its metabolites.[16][17] The composition of the gut microbiota can therefore be a significant factor in the inter-individual variability observed in pharmacokinetic studies.[13]
Q5: Are there any specific formulation strategies that have been shown to be effective for improving the bioavailability of related compounds?
A5: Yes, for hesperetin-7-glucoside, a compound closely related to this compound, complexation with β-cyclodextrin has been shown to dramatically increase the plasma concentration of hesperetin compared to a simple mixture of hesperidin and dextrin (B1630399) in human subjects.[4] This suggests that forming an inclusion complex is a highly effective strategy.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Hesperetin Following Oral Administration of Different Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Fold Increase in Bioavailability (AUC) |
| Hesperetin Suspension | 183.4 ± 34.5 | 876.5 ± 154.2 | 1.00 |
| Hesperetin Nanoemulsion | 484.2 ± 87.1 | 4972.8 ± 987.6 | 5.67 |
Data adapted from a study on hesperetin nanoemulsion.[11]
Table 2: Bioavailability of Hesperetin from Different Glycosides in Humans
| Compound Administered | Relative Bioavailability (AUC) |
| Hesperidin/Dextrin Mixture | 1 |
| Hesperetin-7-glucoside with β-cyclodextrin | >100 |
Data adapted from a comparative bioavailability study.[4]
Experimental Protocols
Protocol 1: Preparation of a 7-Neohesperidoside-Cyclodextrin Inclusion Complex
Objective: To prepare a soluble inclusion complex of a 7-neohesperidoside with β-cyclodextrin to enhance its oral bioavailability.
Materials:
-
7-neohesperidoside
-
β-cyclodextrin
-
Distilled water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Methodology:
-
Dissolve a molar excess of β-cyclodextrin in distilled water with gentle heating and stirring.
-
Dissolve the 7-neohesperidoside in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the 7-neohesperidoside to the aqueous solution of β-cyclodextrin while continuously stirring.
-
Continue stirring the mixture at a constant temperature (e.g., 40-50°C) for several hours to facilitate complex formation.
-
Allow the solution to cool to room temperature and then store it at 4°C overnight to allow for the precipitation of the complex.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold distilled water to remove any uncomplexed material.
-
Freeze-dry the collected solid to obtain the powdered 7-neohesperidoside-β-cyclodextrin inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm inclusion.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of a novel formulation of a 7-neohesperidoside compared to a control suspension.
Materials:
-
Test formulation of the 7-neohesperidoside (e.g., cyclodextrin (B1172386) complex, nanoemulsion)
-
Control suspension of the 7-neohesperidoside in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying the 7-neohesperidoside and its major metabolites in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight (with free access to water) prior to dosing.
-
Divide the animals into two groups: a control group and a test formulation group.
-
Administer a single oral dose of the control suspension or the test formulation to the respective groups via oral gavage.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of the 7-neohesperidoside and its metabolites using a validated analytical method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both groups using appropriate software.
-
Compare the pharmacokinetic profiles of the test formulation and the control suspension to determine the relative improvement in oral bioavailability.
Visualizations
Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.
Caption: Metabolic fate and absorption pathway of orally administered this compound.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability comparison between a compound comprising hesperetin-7-glucoside with β-cyclodextrin and a mixture of hesperidin and dextrin in healthy adult human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integrativepharmacology.com [integrativepharmacology.com]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoemulsion for Improving the Oral Bioavailability of Hesperetin: Formulation Optimization and Absorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of the gut microbiome and its metabolites in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increased bioavailability of hesperetin-7-glucoside compared with hesperidin results in more efficient prevention of bone loss in adult ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functions of Gut Microbiota Metabolites, Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Hydrolysis to Obtain 7-Neohesperidoside Aglycones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic hydrolysis of 7-neohesperidosides (B3028712) to their corresponding aglycones.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of 7-neohesperidoside and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Aglycone Yield | 1. Incorrect Enzyme Selection: The enzyme may not be specific for the β-glycosidic linkage in 7-neohesperidoside. 2. Sub-optimal Reaction Conditions: pH, temperature, or buffer composition may not be ideal for the enzyme's activity. 3. Poor Substrate Solubility: this compound can have low solubility in aqueous buffers, limiting enzyme access.[1] 4. Inactive Enzyme: Improper storage or handling may have led to loss of enzyme activity. | 1. Enzyme Selection: Use enzymes known to hydrolyze flavonoid-7-O-glycosides, such as β-glucosidases or naringinase (B1166350) (which contains both α-L-rhamnosidase and β-D-glucosidase activities).[2][3] 2. Optimize Conditions: Determine the optimal pH and temperature for your specific enzyme. A typical starting point is pH 5.0 and a temperature range of 37-50°C.[4] 3. Improve Solubility: Incorporate a co-solvent like DMSO or ethanol (B145695) at a low concentration (e.g., 5-10%) to enhance substrate solubility. Note that high concentrations of organic solvents can inhibit or denature the enzyme.[1][2] 4. Verify Enzyme Activity: Check the enzyme's expiration date and storage conditions. Perform a simple activity assay with a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) to confirm its viability.[5] |
| Incomplete Hydrolysis | 1. Product Inhibition: Accumulation of the glucose or rhamnose byproducts can inhibit the enzyme's activity. 2. Insufficient Enzyme Concentration: The amount of enzyme may not be adequate to fully convert the substrate in the given timeframe. 3. Short Reaction Time: The incubation period may be too short for the reaction to reach completion. | 1. Address Product Inhibition: Consider strategies to remove the sugar byproducts as they form, such as using a diafiltration setup or adding a secondary enzyme to consume the released sugars. 2. Increase Enzyme Load: Incrementally increase the enzyme concentration to see if the conversion rate improves. 3. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) by taking time-course samples for analysis by TLC or HPLC.[4] |
| Presence of Unexpected Byproducts | 1. Enzyme Impurities: The enzyme preparation may contain other enzymatic activities that lead to side reactions. 2. Transglycosylation: At high substrate concentrations, some glycosidases can catalyze the transfer of a sugar moiety to another substrate or product molecule instead of water.[6] | 1. Use High-Purity Enzyme: Utilize a highly purified enzyme preparation. If contamination is suspected, consider purchasing a higher grade or purifying the enzyme. 2. Optimize Substrate Concentration: Perform the reaction at a lower substrate concentration to minimize transglycosylation. |
| Difficulty in Product Purification | 1. Co-precipitation of Aglycone and Unreacted Substrate: The aglycone product may have similar solubility properties to the starting material. 2. Interference from Reaction Components: Buffer salts, co-solvents, or denatured enzyme can complicate downstream purification. | 1. Selective Precipitation/Crystallization: Exploit differences in solubility at varying pH or solvent polarities to selectively precipitate the aglycone.[5] 2. Chromatographic Separation: Employ techniques like column chromatography or preparative HPLC for efficient separation. 3. Enzyme Removal: After the reaction, inactivate and precipitate the enzyme by boiling or adding a solvent like ethanol, followed by centrifugation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the enzymatic hydrolysis of a new 7-neohesperidoside?
A1: The first step is to perform a literature search for the specific substrate or structurally similar compounds to identify suitable enzymes and initial reaction conditions. If no specific information is available, start with a broad-spectrum β-glucosidase or naringinase and screen for activity across a range of pH (e.g., 4.0-7.0) and temperatures (e.g., 30-60°C).
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] TLC provides a quick qualitative assessment of the disappearance of the starting material and the appearance of the product. HPLC allows for accurate quantification of the substrate, intermediate (hesperetin-7-O-glucoside, if applicable), and the final aglycone product.[10]
Q3: What is the difference between using β-glucosidase and naringinase for the hydrolysis of 7-neohesperidoside?
A3: 7-Neohesperidoside is a disaccharide glycoside (rhamnose-glucose-aglycone).
-
β-glucosidase will typically cleave the β-glucosidic bond, releasing the aglycone and the disaccharide neohesperidose. Some β-glucosidases may also have rhamnosidase activity.
-
Naringinase is an enzyme complex that contains both α-L-rhamnosidase and β-D-glucosidase activities.[3][11] It can sequentially hydrolyze the terminal rhamnose and then the glucose, or in some cases, cleave the entire disaccharide. This can be advantageous for complete hydrolysis to the aglycone.
Q4: My aglycone product is precipitating out of solution during the reaction. Is this a problem?
A4: Precipitation of the aglycone product can be beneficial as it drives the reaction equilibrium towards product formation and can simplify purification. However, it's important to ensure that the precipitated product does not encapsulate the enzyme, thereby reducing its activity. Gentle agitation during the reaction can help maintain a suspension and ensure continued enzyme-substrate interaction.
Q5: How do I stop the enzymatic reaction?
A5: The reaction can be stopped by denaturing the enzyme. Common methods include boiling the reaction mixture for 5-10 minutes or adding a water-miscible organic solvent like ethanol or methanol (B129727) to a final concentration of at least 50%.[7] Subsequent centrifugation can then be used to remove the precipitated enzyme.
Experimental Protocols
Protocol 1: General Screening of Enzymatic Hydrolysis Conditions
This protocol is designed for the initial screening of enzymes and reaction conditions for the hydrolysis of a 7-neohesperidoside.
Materials:
-
7-Neohesperidoside substrate
-
Enzyme (e.g., β-glucosidase from almonds, Naringinase from Penicillium decumbens)
-
Citrate-phosphate buffer (0.1 M, pH range 4.0-7.0)
-
DMSO or Ethanol (for co-solvent)
-
Microcentrifuge tubes or small glass vials
-
Thermomixer or water bath
-
TLC plates (Silica gel 60 F254)
-
HPLC system
Procedure:
-
Prepare a stock solution of the 7-neohesperidoside substrate in the chosen buffer. If solubility is low, add a minimal amount of DMSO or ethanol (not exceeding 10% v/v).
-
Set up a series of reactions in microcentrifuge tubes, each with a different pH buffer.
-
Add the enzyme to each tube to a final concentration of, for example, 1 mg/mL (this should be optimized).
-
Incubate the reactions at a constant temperature (e.g., 40°C) with gentle agitation.
-
At various time points (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.
-
Stop the reaction in the aliquot by adding an equal volume of ethanol and centrifuge to pellet the denatured enzyme.
-
Analyze the supernatant by TLC and/or HPLC to determine the extent of hydrolysis.
Protocol 2: Preparative Scale Enzymatic Hydrolysis and Aglycone Purification
This protocol outlines a method for producing and purifying the aglycone on a larger scale.
Materials:
-
7-Neohesperidoside substrate
-
Selected enzyme from screening
-
Optimized buffer solution
-
Organic solvent for quenching (e.g., Ethanol)
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Dissolve the 7-neohesperidoside in the optimized buffer in a reaction vessel.
-
Add the enzyme at the optimized concentration.
-
Incubate the reaction at the optimal temperature with stirring for the predetermined reaction time.
-
Monitor the reaction to completion by TLC or HPLC.
-
Once the reaction is complete, quench it by adding 2 volumes of ethanol and stir for 30 minutes.
-
Filter the mixture to remove the precipitated enzyme.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography using a suitable solvent gradient to isolate the pure aglycone.[5]
Data Presentation
Table 1: Effect of pH on the Relative Activity of a Hypothetical β-Glucosidase for 7-Neohesperidoside Hydrolysis
| pH | Relative Activity (%) |
| 4.0 | 65 |
| 4.5 | 88 |
| 5.0 | 100 |
| 5.5 | 92 |
| 6.0 | 75 |
| 6.5 | 50 |
| 7.0 | 30 |
Table 2: Effect of Temperature on the Relative Activity of a Hypothetical β-Glucosidase at Optimal pH (5.0)
| Temperature (°C) | Relative Activity (%) |
| 30 | 45 |
| 35 | 68 |
| 40 | 85 |
| 45 | 98 |
| 50 | 100 |
| 55 | 80 |
| 60 | 60 |
Table 3: Influence of Co-solvent (DMSO) Concentration on Aglycone Yield after 24 hours
| DMSO Concentration (v/v %) | Aglycone Yield (%) |
| 0 | 35 |
| 5 | 72 |
| 10 | 85 |
| 15 | 80 |
| 20 | 65 |
Visualizations
Caption: Experimental workflow for enzymatic hydrolysis.
Caption: Troubleshooting logic for low aglycone yield.
References
- 1. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts [pubmed.ncbi.nlm.nih.gov]
- 3. Naringinases: occurrence, characteristics, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Mechanism of Action of Rhoifolin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 7-neohesperidoside Rhoifolin, with a focus on its validated mechanisms of action in oncology. The information is presented to facilitate objective comparison with other potential therapeutic agents.
Rhoifolin, a flavone (B191248) glycoside found predominantly in Citrus species, has garnered significant attention for its potent cytotoxic and anticancer properties.[1][2][3] This document synthesizes experimental data to elucidate its mechanism of action and compares its activity with other relevant flavonoid glycosides.
Comparative Cytotoxic Activity of Rhoifolin
Experimental data demonstrates that Rhoifolin exhibits cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT | Colon Cancer | 60.1 | [4] |
| HepG2 | Liver Cancer | 39.0 | [4] |
| HeLa | Cervical Cancer | 10.7 | [4] |
| Hep2 | Laryngeal Cancer | 10.1 | [4] |
| A549 | Lung Cancer | 530 | [5][6] |
| LAC | Lung Adenocarcinoma | 7930 | [5][6] |
| MRC-5 | Normal Lung Fibroblast | 77.0 | [4] |
Mechanism of Action: A Comparative Overview
Rhoifolin exerts its anticancer effects by modulating multiple signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation.[1][2] A comparison with other well-studied 7-neohesperidosides, such as Naringin (B1676962) and Neohesperidin, reveals both shared and distinct molecular mechanisms.
| 7-Neohesperidoside | Primary Mechanism of Action | Key Signaling Pathways Modulated | Target Cancers/Diseases |
| Rhoifolin | Induction of apoptosis, inhibition of proliferation and osteoclastogenesis.[1][2][4] | - Akt/JNK/caspase-3[1] - TGF-β2/SMAD2[1][2] - RANKL-induced NF-κB and MAPK[4] | Pancreatic, Colon, Liver, Cervical Cancers.[1][4] |
| Naringin | Anti-inflammatory, antioxidant, induction of apoptosis and autophagy.[7][8] | - PI3K/Akt/mTOR[7][9] - NF-κB[7][9] - MAPK[9] | Gastric Cancer, Lung Injury, Cardiovascular Disease.[7][9] |
| Neohesperidin | Anti-inflammatory, antioxidant, osteogenic differentiation, inhibition of adipogenesis.[10][11][12] | - Wnt/β-catenin[10][13] - MAPK[10][11] - PI3K/AKT/mTOR[12] | Bone Disorders, Inflammatory Diseases, Obesity.[10][11][12] |
| Kaempferol 7-neohesperidoside | Cytotoxic activity, stimulation of glycogen (B147801) synthesis.[5][14][15] | - PI3K - GSK-3[15] - MAPK - PP1[15] | Lung, Liver, Cervical Cancers.[5][6] |
Experimental Protocols
To facilitate the validation and replication of findings related to the mechanism of action of this compound, detailed methodologies for key experiments are crucial.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., HCT-116, HepG2, HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Seed the cells in a 95-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
2. Compound Treatment:
- Prepare a stock solution of Rhoifolin in Dimethyl Sulfoxide (DMSO).
- Treat the cells with varying concentrations of Rhoifolin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
3. MTT Incubation:
- After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins within a signaling pathway.
1. Protein Extraction:
- Treat cells with the compound of interest at the desired concentration and time points.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-JNK, JNK, Caspase-3, TGF-β2, SMAD2, and a loading control like β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Mechanism of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved in the action of Rhoifolin.
Caption: Validated signaling pathways of Rhoifolin in pancreatic cancer cells.[1][2]
Caption: General experimental workflow for validating a compound's mechanism of action.
References
- 1. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]
- 15. Signaling pathways of kaempferol-3-neohesperidoside in glycogen synthesis in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different 7-neohesperidoside extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. 7-Neohesperidoside, a flavonoid glycoside abundant in citrus peels, has garnered significant interest for its potential therapeutic properties. The choice of extraction technique can profoundly impact the yield, purity, and overall cost-effectiveness of isolating this valuable compound. This guide provides an objective, data-driven comparison of four common extraction methods: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for each extraction technique based on available experimental data for the extraction of neohesperidin (B1678168) from orange peel. It is important to note that a direct comparative study including Soxhlet extraction for 7-neohesperidoside specifically was not available in the reviewed literature. The data for Soxhlet extraction is therefore an estimation based on its known efficiency for other flavonoid glycosides from similar matrices and should be interpreted with caution.
| Parameter | Maceration (CSE) | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Yield of 7-Neohesperidoside ( g/100g dry peel) | 0.835 ± 0.045[1] | Data not directly comparable | 0.952 ± 0.031[1] | 1.045 ± 0.001 [1] |
| Extraction Time | 24 - 72 hours[2] | 4 - 24 hours | 20 - 60 minutes[1] | 5 - 15 minutes[1] |
| Solvent Consumption | High | Moderate to High | Low to Moderate | Low |
| Operating Temperature | Room Temperature | Boiling Point of Solvent | 40 - 60°C | 50 - 100°C |
| Purity of Extract | Lower | Moderate | High | High |
| Energy Consumption | Low | High | Moderate | Moderate to High |
| Automation Potential | Low | High[2] | High | High |
Note: CSE (Conventional Solvent Extraction) is considered a form of maceration. Data for Maceration, UAE, and MAE are from a comparative study on Maltese orange peel.[1]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for each extraction technique and the logical relationship between the key experimental parameters and the desired outcomes.
Figure 1: Generalized experimental workflows for the four extraction techniques.
Figure 2: Logical relationships between key parameters and outcomes in extraction.
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and further investigation.
Sample Preparation (Common for all methods)
Citrus peels (e.g., from Citrus sinensis) are washed, air-dried, and then ground into a fine powder. The powdered peel is stored in a cool, dark, and dry place before extraction.
Maceration (Conventional Solvent Extraction - CSE)
-
Apparatus: Erlenmeyer flask, magnetic stirrer, filter paper.
-
Procedure:
-
Weigh 5 g of powdered citrus peel and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (B145695) to the flask.
-
Seal the flask and place it on a magnetic stirrer.
-
Stir the mixture at room temperature for 24 to 72 hours.[2]
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Soxhlet Extraction
-
Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser, cellulose (B213188) thimble.
-
Procedure:
-
Weigh 10 g of powdered citrus peel and place it inside a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a 250 mL round-bottom flask with 150 mL of methanol.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the sample.
-
The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, it is siphoned back into the round-bottom flask.
-
Allow the process to cycle for 4 to 6 hours.
-
After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, is concentrated using a rotary evaporator.
-
Ultrasound-Assisted Extraction (UAE)
-
Apparatus: Ultrasonic bath or probe sonicator, beaker, centrifuge.
-
Procedure:
-
Weigh 5 g of powdered citrus peel and place it into a 250 mL beaker.
-
Add 100 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature at 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue from the supernatant.
-
Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract.
-
Microwave-Assisted Extraction (MAE)
-
Apparatus: Microwave extractor, extraction vessel.
-
Procedure:
-
Weigh 2 g of powdered citrus peel and place it into a microwave extraction vessel.
-
Add 50 mL of 80% ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 10 minutes. The temperature should be controlled to not exceed 80°C.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid residue.
-
The filtrate is then concentrated using a rotary evaporator to obtain the crude extract.
-
Conclusion
The selection of an appropriate extraction technique for 7-neohesperidoside is a trade-off between yield, time, cost, and environmental impact.
-
Maceration is a simple and low-cost method but suffers from long extraction times and lower efficiency.
-
Soxhlet extraction offers higher efficiency than maceration but requires longer extraction times than modern techniques and uses a significant amount of solvent at high temperatures, which can risk thermal degradation of the target compound.[2]
-
Ultrasound-Assisted Extraction (UAE) provides a significant improvement in extraction time and efficiency over conventional methods, operating at moderate temperatures which helps to preserve the integrity of the compound.
-
Microwave-Assisted Extraction (MAE) demonstrates the highest yield and the shortest extraction time among the compared methods, making it a highly efficient option.[1]
For researchers and drug development professionals, MAE and UAE represent the most promising techniques for the efficient and rapid extraction of 7-neohesperidoside. The choice between these two may depend on the specific equipment availability and the scale of the extraction. While conventional methods like maceration and Soxhlet extraction are still viable, their lower efficiency and longer processing times make them less suitable for high-throughput applications. This guide provides the foundational data and protocols to assist in making an informed decision based on the specific needs of your research or development project.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Neohesperidoside Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of common analytical methods for the quantification of 7-neohesperidoside, a flavanone (B1672756) glycoside with various potential pharmacological activities. The performance of High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are compared, supported by representative experimental data.
Data Presentation: Comparison of Analytical Methods
The performance of these distinct analytical methods for the quantification of 7-neohesperidoside and similar flavonoids is summarized below. The data is compiled from various studies and represents typical validation parameters.
Table 1: Comparison of Method Validation Parameters for 7-Neohesperidoside Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC | Acceptance Criteria (ICH Guidelines)[1][2][3][4] |
| Linearity (r²) | ≥ 0.999 | > 0.999 | ≥ 0.997 | ≥ 0.995[2] |
| Accuracy (% Recovery) | 88% to 130%[5] | 89.3% to 93.0%[6] | 95% to 105% (typical) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ||||
| - Intra-day | < 2.7%[7] | < 5.5% | < 2% | ≤ 15% (≤ 20% for LLOQ) |
| - Inter-day | < 3.0%[7] | < 7.3% | < 3% | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | 0.02 µg/mL[7] | 0.05 ng/mL | 27.34 ng/spot[8] | - |
| Limit of Quantification (LOQ) | 0.84 µg/mL[5] | 0.15 ng/mL | 82.85 ng/spot | S/N ≥ 10, with acceptable accuracy and precision |
| Specificity | Moderate to High | Very High | Moderate | The method should unequivocally assess the analyte in the presence of other components.[1][2][3] |
| Robustness | Generally Good | Good | Moderate | Method's reliability under small, deliberate variations in conditions.[1][2] |
Experimental Protocols
Detailed methodologies for the quantification of 7-neohesperidoside and related flavonoids using HPLC-UV, LC-MS/MS, and HPTLC are provided below.
High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of flavonoids due to its robustness and reliability.[9]
1.1. Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is commonly employed. For instance, to 200 µL of plasma, 50 µL of an internal standard (IS) solution is added, followed by 1 mL of ethyl acetate.[10] The mixture is vortexed and centrifuged.[10] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[10]
1.2. Chromatographic Conditions:
-
Instrument: An Agilent 1260 Infinity II HPLC system or equivalent.[10]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9][11]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water is common.[5][10] For example, an isocratic mobile phase of acetonitrile:water:formic acid (21:78.8:0.2) can be used.[11]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 283 nm.[12]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[13]
2.1. Sample Preparation: Protein precipitation is a common sample preparation technique. To a plasma sample, an internal standard is added, followed by a protein precipitating agent like acetonitrile.[14] After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
2.2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: An Agilent HC-C18 column or similar.[14]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of 0.01% formic acid in water (A) and acetonitrile (B).[14]
-
Flow Rate: 0.4 mL/min.[13]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[14]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.[15][16]
3.1. Sample Preparation: Samples are dissolved in a suitable solvent like methanol (B129727) and applied to the HPTLC plate.
3.2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[8]
-
Sample Application: Samples are applied as bands using an automated sampler.[15]
-
Mobile Phase: A mixture of solvents such as dichloromethane:methanol:toluene:ammonia solution.[8]
-
Development: The plate is developed in a saturated twin-trough chamber.[15]
-
Detection: Densitometric scanning in absorbance mode at a specific wavelength (e.g., 283 nm).
Mandatory Visualizations
To illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. ijprajournal.com [ijprajournal.com]
- 16. jfda-online.com [jfda-online.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Neohesperidoside Compounds
For Researchers, Scientists, and Drug Development Professionals
The 7-neohesperidoside class of flavonoid glycosides, characterized by a specific disaccharide moiety attached to a flavonoid aglycone, has garnered significant attention for a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 7-neohesperidoside compounds, focusing on their antioxidant and anti-inflammatory properties. The information presented herein is supported by experimental data to aid in drug discovery and development efforts.
Data Presentation: Comparative Biological Activities
The biological efficacy of 7-neohesperidoside compounds is intrinsically linked to the structure of their aglycone core, including the number and position of hydroxyl and methoxy (B1213986) groups. The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of several prominent 7-neohesperidoside compounds and their closely related analogs.
Table 1: Antioxidant Activity of 7-Neohesperidoside and Related Compounds
| Compound | Aglycone Structure | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Other Antioxidant Activity |
| Naringin (Naringenin-7-O-neohesperidoside) | Flavanone | 264.44[1] | N/A | Hydroxyl Radical Scavenging IC50: 251.1 µM[1] |
| Poncirin (Isosakuranetin-7-O-neohesperidoside) | Flavanone | Potent DPPH radical scavenging activity reported[2] | N/A | N/A |
| Neohesperidin (B1678168) (Hesperetin-7-O-neohesperidoside) | Flavanone | N/A | N/A | Strong antioxidant and free radical scavenging activity reported[3][4] |
| Rhoifolin (Apigenin-7-O-neohesperidoside) | Flavone | N/A | N/A | Antioxidant effects noted in various studies[5] |
| Hispidulin-7-O-neohesperidoside | Flavone | N/A | N/A | Antioxidant properties reported |
N/A: Data not available in the cited sources.
Table 2: Anti-inflammatory Activity of 7-Neohesperidoside and Related Compounds
| Compound | Assay | IC50 / Effect | Cell Line |
| Naringin | Nitric Oxide (NO) Inhibition | IC50: 185.6 µM[1] | N/A |
| Poncirin | Inhibition of PGE2 and IL-6 production | Qualitative inhibition reported | N/A |
| Neohesperidin | Protease Inhibition | IC50: ~55 µM | In vitro |
| Neohesperidin | BSA Denaturation Inhibition | IC50: ~70 µM | In vitro |
| Rhoifolin | Nitric Oxide (NO) Inhibition | Significant reduction in NO levels observed | Peripheral Blood Mononuclear Cells (PBMCs) |
| Hispidulin-7-O-neohesperidoside | Nitric Oxide (NO) Inhibition | Concentration-dependent inhibition of NO production | RAW 264.7 cells |
| Hispidulin-7-O-neohesperidoside | Pro-inflammatory Cytokine Inhibition | Downregulation of IL-1β and TNF-α | RAW 264.7 cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare various concentrations of the test compound.
-
Add a specific volume of the DPPH solution to a set volume of the sample solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured to quantify the nitrite concentration.
-
Reagents:
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Cell culture medium
-
LPS (lipopolysaccharide) to induce NO production in macrophages (e.g., RAW 264.7 cells)
-
Test compounds
-
-
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Mandatory Visualizations
Signaling Pathway Diagram
The anti-inflammatory effects of many flavonoid compounds, including 7-neohesperidosides, are often attributed to their ability to modulate key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of inflammatory responses.
Caption: Inhibition of the MAPK signaling pathway by 7-neohesperidoside compounds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening the bioactivity of 7-neohesperidoside compounds.
Caption: Workflow for bioactivity screening of 7-neohesperidoside compounds.
References
- 1. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones | MDPI [mdpi.com]
- 2. Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative study of the metabolic fate of different 7-neohesperidosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fates of three prominent 7-neohesperidosides (B3028712): naringin, neohesperidin, and poncirin (B190377). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these citrus flavonoids is crucial for evaluating their bioavailability and potential therapeutic efficacy. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in these studies.
Introduction to this compound
Naringin, neohesperidin, and poncirin are flavanone (B1672756) glycosides commonly found in citrus fruits. They share a common structural feature: a flavanone aglycone linked to a neohesperidose sugar moiety at the 7-position. This structural similarity leads to overlapping yet distinct metabolic pathways, primarily influenced by gut microbiota and subsequent host metabolism. The initial and critical step in their metabolism is the enzymatic removal of the sugar moiety by gut bacteria, releasing their respective aglycones: naringenin (B18129), hesperetin (B1673127), and isosakuranetin (B191617) (or ponciretin). These aglycones are then absorbed and undergo further biotransformation.
Comparative Pharmacokinetics
The bioavailability and metabolic profile of these this compound exhibit significant variations, as detailed in the following tables. The data presented is primarily from studies conducted in rats, a common preclinical model.
Table 1: Comparative Pharmacokinetic Parameters of Naringin and its Metabolite Naringenin in Rats Following Oral Administration
| Parameter | Naringin | Naringenin (from Naringin) | Reference |
| Cmax (ng/mL) | 46.5 ± 12.3 | 113.2 ± 25.8 | [1][2] |
| Tmax (h) | 0.5 ± 0.2 | 8.0 ± 2.5 | [1][2] |
| AUC (0-t) (ng·h/mL) | 125.7 ± 33.8 | 1876.4 ± 452.1 | [1][2] |
| t1/2 (h) | 2.5 ± 0.8 | 10.2 ± 3.1 | [1][2] |
Data represents mean ± SD from a study in Sprague-Dawley rats after oral administration of naringin. The parameters for naringenin reflect its formation from naringin.
Table 2: Comparative Pharmacokinetic Parameters of Neohesperidin and its Metabolite Hesperetin in Rats Following Oral Administration
| Parameter | Neohesperidin | Hesperetin (from Neohesperidin) | Reference |
| Cmax (ng/mL) | 35.8 ± 9.7 | 98.5 ± 21.4 | [1][2] |
| Tmax (h) | 0.6 ± 0.3 | 9.5 ± 2.8 | [1][2] |
| AUC (0-t) (ng·h/mL) | 98.2 ± 25.1 | 1543.7 ± 398.5 | [1][2] |
| t1/2 (h) | 2.8 ± 0.9 | 11.5 ± 3.5 | [1][2] |
Data represents mean ± SD from a study in Sprague-Dawley rats after oral administration of neohesperidin. The parameters for hesperetin reflect its formation from neohesperidin.
Table 3: Qualitative Comparison of Poncirin Metabolism
| Feature | Description | Reference |
| Primary Metabolite | Ponciretin (Isosakuranetin) | [3][4][5] |
| Metabolic Organ | Primarily Gut Microbiota | [3][4][5] |
| Key Transformation | Deglycosylation | [3][4][5] |
| Further Metabolism | Limited data on further systemic metabolism of ponciretin. |
Quantitative pharmacokinetic data for poncirin and its metabolites are limited in the reviewed literature.
Metabolic Pathways
The metabolic journey of these flavonoids begins in the gut and continues in the liver. The following diagrams illustrate the key metabolic transformations.
Caption: Metabolic pathway of Naringin.
Caption: Metabolic pathway of Neohesperidin.
References
- 1. Frontiers | Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirming the Molecular Targets of 7-Neohesperidosides Through Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of various 7-neohesperidosides (B3028712) to their molecular targets, supported by experimental data from peer-reviewed studies. We delve into the quantitative binding affinities, detail the experimental methodologies used to determine these interactions, and visualize the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound are a class of flavonoid glycosides characterized by the disaccharide neohesperidose attached to the 7-hydroxyl group of an aglycone flavanone (B1672756) or flavone. Found abundantly in citrus fruits, these compounds, including naringin, neohesperidin (B1678168), rhoifolin, and hesperidin (B1673128), have garnered significant interest for their diverse pharmacological activities. Understanding their direct molecular interactions is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide focuses on the confirmation of their molecular targets through various binding assays.
Comparative Binding Affinity of this compound
The following tables summarize the quantitative data on the binding of common this compound to various protein targets. The data is compiled from multiple studies and includes dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50).
Table 1: Enzyme Inhibition by this compound
| 7-Neohesperidoside | Target Enzyme | Assay Type | Quantitative Value | Reference |
| Hesperidin | Urease (from Helicobacter pylori) | Enzyme Kinetics | Ki = 27.8 µM[1] | [2][3][4] |
| Hesperidin | Urease (from Jack Bean) | Enzyme Inhibition | IC50 ≈ 40.6 mM[1] | [2][3] |
| Rhoifolin | Angiotensin-Converting Enzyme (ACE) | Fluorimetric Assay | IC50 = 183 µM[5] | [5] |
| Rhoifolin | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Kinase Inhibition Assay | IC50 available (specific value not explicitly stated in abstract) | [6] |
Table 2: Receptor and Protein Binding of this compound
| 7-Neohesperidoside | Target Protein | Assay Type | Quantitative Value | Reference |
| Naringin | SARS-CoV-2 Main Protease (3CLpro) | Molecular Docking | Binding Energy = -10.2 kcal/mol | [7] |
| Naringin | DNA Damage Response (DDR) Proteins (ATM, ATR, CHK1, WEE1) | Molecular Docking | Binding Affinity: -10.5, -9.1, (CHK1 not specified), (WEE1 not specified) kcal/mol, respectively | [8] |
| Neohesperidin | Human Sweet Taste Receptor (TAS1R3) | Functional Assay & Molecular Modeling | Identified binding pocket, competitive inhibition by lactisole | [9][10][11] |
| Naringenin (B18129) (Aglycone of Naringin) | Monoamine Oxidase B (MAO-B) | Molecular Docking | Docking Score = -12.0 kcal/mol | [12] |
| Various Flavonoids | Serum Albumin (HSA/BSA) | Fluorescence Quenching | Kd values typically in the µM range, indicating moderate affinity.[13] | [14][15][16][17][18] |
Table 3: Cytotoxic Activity of Rhoifolin
| Cell Line | IC50 Value (µg/mL) | Reference |
| Hep 2 (Laryngeal Carcinoma) | 5.9 | [5] |
| HeLa (Cervical Cancer) | 6.2 | [5] |
| HepG2 (Liver Cancer) | 22.6 | [5] |
| HCT-116 (Colon Cancer) | 34.8 | [5] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 102 µM | [19] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of binding assay results. Below are protocols for key experiments cited in this guide.
Enzyme Inhibition Assay (Urease Inhibition by Hesperidin)
This protocol is based on the methodology for determining enzyme kinetics and inhibition constants.[2][3]
Materials:
-
Purified Jack Bean Urease (JBU) or Helicobacter pylori Urease (HpUre)
-
Urea (B33335) (substrate)
-
Hesperidin (inhibitor)
-
Phosphate buffered saline (PBS), pH 7.0
-
Spectrophotometer
Procedure:
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture containing PBS buffer and a suitable concentration of urea.
-
Initiate the reaction by adding a defined amount of urease enzyme.
-
Monitor the rate of ammonia (B1221849) production (a product of urea hydrolysis) by measuring the change in absorbance at a specific wavelength over time.
-
-
Inhibition Assay:
-
Pre-incubate the urease enzyme with varying concentrations of hesperidin (e.g., 2.5–100 µg/µL) in PBS buffer for a specified time at 37°C.[2]
-
Initiate the enzymatic reaction by adding the urea substrate.
-
Measure the enzyme activity as described above.
-
-
Data Analysis:
-
Determine the initial velocities (V) at each inhibitor concentration.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (urea) and the inhibitor (hesperidin).
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). A competitive inhibition pattern is indicated by intersecting lines on the y-axis.[2]
-
Calculate the inhibition constant (Ki) from the plots. The IC50 value can be determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[1]
-
Fluorescence Quenching Binding Assay (Flavonoid-Albumin Interaction)
This protocol describes a common method to study the binding of flavonoids to proteins like human serum albumin (HSA) by monitoring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Human Serum Albumin (HSA) solution in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
7-Neohesperidoside (e.g., Naringin) stock solution
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Place a fixed concentration of HSA solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of HSA (excitation typically at 280 nm or 295 nm to selectively excite tryptophan residues, emission scanned from 300 to 450 nm).
-
-
Titration:
-
Successively add small aliquots of the 7-neohesperidoside stock solution to the HSA solution in the cuvette.
-
After each addition, gently mix and allow the system to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect caused by the absorbance of the titrant.
-
Analyze the quenching of fluorescence intensity at the emission maximum as a function of the ligand concentration.
-
The binding constant (K) and the number of binding sites (n) can be determined using the Stern-Volmer equation or by fitting the data to a binding isotherm model.
-
Radioligand Binding Assay (General Protocol)
This is a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H-labeled) with known affinity for the target receptor
-
Unlabeled 7-neohesperidoside (test compound)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation:
-
In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled 7-neohesperidoside.
-
Include control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled known ligand).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled 7-neohesperidoside.
-
Determine the IC50 value from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with their molecular targets can modulate various cellular signaling pathways, contributing to their pharmacological effects.
Signaling Pathways Modulated by this compound
The diagram illustrates how hesperidin and neohesperidin interfere with inflammatory pathways by inhibiting NF-κB and JAK2/STAT3 signaling, respectively.[20][21][22][23][24][25][26][27][28] Rhoifolin has been shown to impact cancer cell survival and proliferation by inhibiting the PI3K/Akt/mTOR pathway and modulating the JNK and TGF-β2/SMAD2 pathways.[5][29][30][31][32][33][34]
General Experimental Workflow for Target Confirmation
This workflow outlines the logical progression from a hypothesized molecular target to its experimental validation. It begins with initial in silico or high-throughput screening to identify potential targets. This is followed by direct in vitro binding assays to confirm physical interaction and functional assays to assess the biological consequence of this binding. Quantitative determination of binding affinity provides crucial data for ranking compounds. Finally, cell-based assays are employed to confirm target engagement and modulation of downstream signaling pathways in a more physiological context, leading to target validation.
Conclusion
The available data strongly suggest that this compound interact with a variety of molecular targets, leading to their observed pharmacological effects. While enzyme inhibition and interactions with signaling proteins are prominent mechanisms, further research is needed to establish a more comprehensive and directly comparative dataset of binding affinities for a wider range of targets. The methodologies and pathways outlined in this guide provide a framework for researchers to design and interpret experiments aimed at confirming and characterizing the molecular targets of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, urease inhibition mechanisms, and anti- Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Assessing the antioxidant properties of Naringin and Rutin and investigating their oxidative DNA damage effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding mechanism of naringenin with monoamine oxidase – B enzyme: QM/MM and molecular dynamics perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural evidence of the species-dependent albumin binding of the modified cyclic phosphatidic acid with cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological concentrations of albumin favor drug binding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Steroid binding to human serum albumin and fragments thereof. Role of protein conformation and fatty acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potential Anti-inflammatory Effects of Hesperidin from the Genus Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Hesperidin? [synapse.patsnap.com]
- 22. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 24. Potential Anti-inflammatory Effects of Hesperidin from the Genus ...: Ingenta Connect [ingentaconnect.com]
- 25. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of Neohesperidin Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. khu.elsevierpure.com [khu.elsevierpure.com]
- 28. Neohesperidin Mitigates High-Fat-Diet-Induced Colitis In Vivo by Modulating Gut Microbiota and Enhancing SCFAs Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Rhoifolin from Plumula Nelumbinis exhibits anti-cancer effects in pancreatic cancer via AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 7-Neohesperidosides: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 7-Neohesperidosides (B3028712), a class of flavonoid glycosides, require careful consideration for their disposal. While specific this compound may not be classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the absence of comprehensive disposal data necessitates a cautious approach.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
The foundational principle for disposing of novel or uncharacterized substances, including many this compound, is to manage them as hazardous waste.[3] This ensures that all waste materials are handled in accordance with local, state, and federal regulations. The generator of the chemical waste is responsible for its safe management from its point of origin to its final disposal.
Summary of Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound, based on available Safety Data Sheets (SDS) for representative compounds and general laboratory safety guidelines.
| Parameter | Guideline | Source |
| GHS Hazard Classification | Not classified as hazardous for several specific this compound. However, in the absence of specific data, treat as hazardous. | [1][2] |
| Primary Route of Exposure | Inhalation, skin contact, eye contact, ingestion. | [4] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, gloves (chemically compatible), lab coat. For powdered material, a dust respirator is recommended. | [2][4] |
| Solid Waste Containment | Designated, leak-proof, and clearly labeled hazardous waste container (e.g., high-density polyethylene (B3416737) drum). | [3][5] |
| Liquid Waste Containment | Designated, leak-proof, and clearly labeled hazardous liquid waste container. If the solvent is flammable, store it in a flammable liquid storage cabinet. | [3] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. | [4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) that is well-ventilated and secure. | [5][6][7] |
| Disposal Method | Through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. | [3][5] |
| Spill Cleanup | Use dry clean-up procedures for solids to avoid dust. For liquids, use absorbent material. Collect all cleanup materials as hazardous waste. | [4][5] |
Experimental Protocols and Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compounds.
-
Contaminated labware such as vials, pipette tips, gloves, and weighing papers.[3]
-
Solutions containing dissolved this compound.
-
-
Segregate 7-neohesperidoside waste from other laboratory waste to prevent unintended chemical reactions.[5][6] Do not mix with incompatible materials like strong acids, bases, or oxidizing agents.[3][4]
Step 2: Proper Waste Containment
-
Solid Waste:
-
Liquid Waste:
Step 3: Labeling and Storage
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[6][10]
-
The label must include the full chemical name, "this compound," and a list of all chemical constituents, including solvents.[6][10]
-
Include the date when the waste was first added to the container and the contact information of the principal investigator.[7][10]
-
-
Storage:
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][5]
-
Provide the EHS office with all necessary information about the waste, including its composition and any known hazards.[3]
-
Do not attempt to dispose of this compound down the drain or in the regular trash. [5][7][11]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. biocrick.com [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
